Biotin-PEG8-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54N4O10S/c29-5-7-35-9-11-37-13-15-39-17-19-41-21-22-42-20-18-40-16-14-38-12-10-36-8-6-30-26(33)4-2-1-3-25-27-24(23-43-25)31-28(34)32-27/h24-25,27H,1-23,29H2,(H,30,33)(H2,31,32,34)/t24-,25-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEDJIKXCRNXKQ-KLJDGLGGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54N4O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Biotin-PEG8-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG8-amine is a valuable heterobifunctional linker molecule widely employed in bioconjugation, drug delivery, and diagnostic applications. The molecule features a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic 8-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal primary amine for covalent attachment to various functional groups. This guide provides a comprehensive overview of the chemical synthesis of this compound, including a detailed experimental protocol, a summary of quantitative data, and a visual representation of the synthesis workflow.
Synthesis Overview
The synthesis of this compound is typically achieved through a four-step process, commencing with the preparation of a diamino-PEG8 intermediate. This is followed by the selective protection of one of the amino groups, coupling with an activated biotin derivative, and concluding with the deprotection of the second amino group to yield the final product.
Data Presentation
The following table summarizes the key quantitative data for each step in the synthesis of this compound.
| Step | Reaction | Starting Materials | Key Reagents | Product | Typical Yield (%) | Purity (%) | Analytical Data |
| 1 | Diamination of PEG Diol | O,O'-Bis[2-(tosyloxy)ethyl]octaethylene glycol | Sodium Azide (NaN3), Triphenylphosphine (PPh3) | 1,26-Diamino-3,6,9,12,15,18,21,24-octaoxahexacosane (H2N-PEG8-NH2) | >90 | >95 | ¹H NMR, ESI-MS |
| 2 | Mono-Boc Protection | H2N-PEG8-NH2 | Di-tert-butyl dicarbonate (Boc)2O, Triethylamine (TEA) | tert-butyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)carbamate (Boc-NH-PEG8-NH2) | 70-85 | >95 | ¹H NMR, ESI-MS |
| 3 | Biotinylation | Boc-NH-PEG8-NH2 | Biotin-NHS ester | tert-butyl (26-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)carbamate | 85-95 | >95 | ¹H NMR, ESI-MS |
| 4 | Boc Deprotection | tert-butyl (26-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)carbamate | Trifluoroacetic acid (TFA) | This compound | >95 | >98 (by HPLC) | ¹H NMR, ESI-MS[1] |
Experimental Protocols
Step 1: Synthesis of 1,26-Diamino-3,6,9,12,15,18,21,24-octaoxahexacosane (H2N-PEG8-NH2)
This procedure involves the conversion of the terminal hydroxyl groups of octaethylene glycol to amines.
-
Tosylation of Octaethylene Glycol: Octaethylene glycol is reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in a suitable solvent like dichloromethane (DCM) to form the corresponding ditosylate.
-
Azidation: The ditosylate is then reacted with an excess of sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) to yield the diazido-PEG8 derivative.
-
Reduction: The diazido-PEG8 is reduced to the diamino-PEG8 using a reducing agent like triphenylphosphine (Staudinger reaction) or by catalytic hydrogenation.
Step 2: Synthesis of mono-Boc-protected-PEG8-amine (Boc-NH-PEG8-NH2)
Selective protection of one of the two primary amines is crucial for the subsequent targeted biotinylation.
-
Reaction Setup: Dissolve H2N-PEG8-NH2 (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and methanol.
-
Addition of Protecting Group: Add a solution of di-tert-butyl dicarbonate ((Boc)2O) (0.9-1.0 equivalents) in the same solvent dropwise to the reaction mixture at 0°C. The sub-stoichiometric amount of (Boc)2O favors mono-protection.
-
Base Addition: A non-nucleophilic base like triethylamine (TEA) (1.0-1.2 equivalents) is added to scavenge the acid formed during the reaction.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS to ensure the formation of the mono-protected product and minimize the formation of the di-protected byproduct.
-
Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired mono-Boc-protected product.
Step 3: Synthesis of Boc-protected this compound
The free amine of the mono-protected PEG8 is coupled with an activated form of biotin.
-
Reaction Setup: Dissolve Boc-NH-PEG8-NH2 (1 equivalent) and Biotin-NHS ester (1.0-1.2 equivalents) in an anhydrous polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture to facilitate the coupling reaction.
-
Reaction Conditions: The reaction is typically stirred at room temperature for 12-24 hours.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the Boc-protected this compound.
Step 4: Synthesis of this compound (Final Product)
The final step involves the removal of the Boc protecting group to expose the terminal primary amine.
-
Deprotection Reaction: Dissolve the Boc-protected this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 20-50% TFA v/v).
-
Reaction Conditions: The reaction is stirred at room temperature for 1-2 hours.
-
Reaction Monitoring: Deprotection is monitored by TLC or LC-MS for the disappearance of the starting material.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure to remove the TFA and DCM. The residue is then co-evaporated with a solvent like toluene to remove residual TFA. The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final this compound as a TFA salt. The free amine can be obtained by neutralization with a suitable base.
Mandatory Visualization
The following diagram illustrates the complete synthetic workflow for this compound.
Caption: Synthetic route for this compound.
References
Biotin-PEG8-Amine: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, Biotin-PEG8-amine is a versatile heterobifunctional linker that plays a crucial role in various biochemical applications, from affinity-based purification to the development of novel therapeutics like PROTACs (Proteolysis Targeting Chimeras). This in-depth guide provides a technical overview of its properties, applications, and detailed experimental protocols, presenting all quantitative data in clearly structured tables and visualizing complex workflows using the DOT language for Graphviz.
Core Properties and Specifications
This compound is a biotinylation reagent characterized by a biotin moiety, an 8-unit polyethylene glycol (PEG) spacer, and a terminal primary amine group.[1] The biotin group exhibits a strong and highly specific affinity for avidin and streptavidin, forming the basis for its use in capture and detection assays. The hydrophilic PEG8 spacer enhances the aqueous solubility of the molecule and its conjugates, while also minimizing steric hindrance during binding interactions.[1] The terminal primary amine allows for covalent linkage to molecules containing carboxylic acids, activated esters, or other amine-reactive functional groups.
| Property | Value | Reference |
| Molecular Weight | 638.8 g/mol | [2][3] |
| Chemical Formula | C28H54N4O10S | [2] |
| CAS Number | 2183447-27-8 | |
| Purity | Typically ≥95% | |
| Appearance | White to off-white solid | |
| Solubility | Water, DMSO, DCM, DMF | |
| Storage Conditions | -20°C, protect from light |
Key Applications and Experimental Workflows
The unique structure of this compound lends itself to two primary areas of application: affinity-based assays and the synthesis of PROTACs.
Affinity-Based Protein Purification (Pull-Down Assays)
In pull-down assays, a biotinylated "bait" protein is used to capture its interacting "prey" protein from a complex mixture such as a cell lysate. The this compound can be used to label the bait protein. The resulting biotinylated bait is then immobilized on a solid support functionalized with streptavidin, such as magnetic beads or agarose resin. This complex serves as an affinity matrix to specifically capture the prey protein.
PROTAC Development
PROTACs are bifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. This compound can serve as a versatile linker in the synthesis of PROTACs. The primary amine of this compound can be coupled to a ligand for the POI, while the biotin end can be used for various analytical purposes, such as confirming target engagement or in pull-down assays to study the formation of the ternary complex (POI-PROTAC-E3 ligase).
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for specific experimental needs.
Protocol 1: Biotinylation of a Protein using this compound
This protocol describes the conjugation of this compound to a protein containing accessible primary amines (e.g., lysine residues) using an amine-reactive crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS)
-
Reaction buffer (e.g., MES buffer, pH 6.0)
-
Quenching buffer (e.g., Tris-HCl, pH 7.5)
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in the reaction buffer to a final concentration of 10 mM each.
-
Incubate the mixture at room temperature for 15-30 minutes to activate the carboxyl group of a molecule to be conjugated with the amine of this compound.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the protein solution at a molar ratio of 20:1 (biotin reagent:protein). The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Confirmation of Biotinylation: The extent of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using streptavidin-HRP.
Protocol 2: Pull-Down Assay with a Biotinylated Bait Protein
This protocol outlines the steps for capturing a prey protein using a biotinylated bait protein immobilized on streptavidin magnetic beads.
Materials:
-
Biotinylated bait protein
-
Streptavidin magnetic beads
-
Cell lysate containing the prey protein
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.8 or SDS-PAGE sample buffer)
-
Magnetic stand
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads and transfer the desired amount to a microcentrifuge tube.
-
Place the tube on a magnetic stand to capture the beads and discard the supernatant.
-
Wash the beads twice with the Binding/Wash Buffer.
-
-
Immobilization of Bait Protein:
-
Resuspend the washed beads in the Binding/Wash Buffer.
-
Add the biotinylated bait protein to the bead suspension. The amount of bait protein will depend on the binding capacity of the beads and should be optimized.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated bait to bind to the streptavidin.
-
Place the tube on the magnetic stand, discard the supernatant, and wash the beads three times with the Binding/Wash Buffer to remove any unbound bait protein.
-
-
Prey Protein Capture:
-
Add the cell lysate to the beads with the immobilized bait protein.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Place the tube on the magnetic stand and discard the supernatant (flow-through).
-
Wash the beads at least three times with the Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add Elution Buffer to the beads and incubate for 5-10 minutes at room temperature to release the bound proteins.
-
Place the tube on the magnetic stand and collect the supernatant containing the eluted proteins.
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
References
Biotin-PEG8-Amine: A Comprehensive Technical Guide to its Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG8-amine is a heterobifunctional linker molecule widely employed in bioconjugation, targeted drug delivery, and the development of novel therapeutic modalities such as proteolysis-targeting chimeras (PROTACs). This guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key processes. The molecule's structure consists of three key components: a biotin moiety for high-affinity binding to streptavidin and avidin, an eight-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal primary amine for covalent attachment to target molecules.[1][2]
Core Mechanism of Action
The functionality of this compound is derived from the distinct roles of its constituent parts:
-
Biotin Moiety: This vitamin B derivative exhibits one of the strongest known non-covalent biological interactions with the proteins avidin and streptavidin.[3] This interaction is rapid and highly specific, forming the basis for numerous detection, purification, and targeting applications.[3]
-
PEG8 Spacer: The eight-unit polyethylene glycol chain is a hydrophilic and flexible spacer.[4] This PEG linker increases the aqueous solubility of the molecule and any conjugate it is attached to. Furthermore, it provides spatial separation between the biotin and the conjugated molecule, minimizing steric hindrance and preserving the biological activity of both.
-
Terminal Amine Group: The primary amine (-NH2) serves as a versatile reactive handle for covalent conjugation. It readily reacts with activated carboxyl groups (e.g., on proteins or surfaces) to form stable amide bonds.
Quantitative Data
Biotin-Streptavidin Interaction Kinetics
The interaction between biotin and streptavidin is characterized by a very low dissociation constant (Kd), indicating an extremely stable complex.
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | ~10⁻¹⁴ M | |
| Association Rate Constant (kon) | 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹ |
EDC/NHS Coupling Reaction Parameters
The conjugation of the amine group of this compound to a carboxyl group is commonly mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
| Parameter | Recommended Condition | Reference |
| Activation pH | 4.5 - 7.2 | |
| Coupling pH | 7.0 - 8.0 | |
| EDC Concentration | 2 - 5 mM | |
| NHS/sulfo-NHS Concentration | ~5 mM |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Carboxylated Protein using EDC/NHS Chemistry
This two-step protocol describes the covalent attachment of this compound to a protein with available carboxyl groups (e.g., aspartic acid, glutamic acid, or C-terminus).
Materials:
-
Protein to be labeled (in an amine-free and carboxyl-free buffer, e.g., MES or PBS)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Reagent: 2-Mercaptoethanol or hydroxylamine
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Equilibrate EDC and NHS (or sulfo-NHS) to room temperature.
-
Add EDC to a final concentration of 2-5 mM and NHS (or sulfo-NHS) to a final concentration of 5 mM to the protein solution.
-
Incubate for 15 minutes at room temperature.
-
-
Quenching of EDC (Optional but Recommended):
-
Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC reaction.
-
Alternatively, remove excess EDC and NHS by passing the solution through a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation with this compound:
-
Dissolve this compound in the Coupling Buffer.
-
Add the this compound solution to the activated protein solution. A molar excess of the biotin reagent over the protein is recommended to ensure efficient labeling.
-
Incubate for 2 hours at room temperature.
-
-
Quenching of Reaction:
-
Add hydroxylamine to a final concentration of 10 mM to quench any remaining NHS-esters.
-
-
Purification:
-
Remove excess, non-reacted this compound and other reagents by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
-
Protocol 2: Quantification of Protein Biotinylation using a HABA-Avidin Assay
This protocol allows for the determination of the degree of biotinylation (moles of biotin per mole of protein).
Materials:
-
Biotinylated protein sample
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid)/Avidin solution
-
Biotin standard solution
-
Spectrophotometer
Procedure:
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀).
-
Add a known volume of the biotinylated protein solution to the HABA/Avidin solution and mix.
-
Incubate for a few minutes to allow the biotinylated protein to displace the HABA from the avidin.
-
Measure the absorbance of the solution again at 500 nm. The decrease in absorbance is proportional to the amount of biotin in the sample.
-
Create a standard curve using known concentrations of a biotin standard to determine the concentration of biotin in the protein sample.
-
Determine the protein concentration of the biotinylated sample using a standard protein assay (e.g., BCA or Bradford).
-
Calculate the molar ratio of biotin to protein.
Visualizations
Caption: EDC/NHS chemistry for amide bond formation.
Caption: Experimental workflow of a pull-down assay.
Caption: Biotin as a tool in PROTAC development.
Applications in Research and Drug Development
Bioconjugation and Labeling
The primary application of this compound is the biotinylation of molecules containing carboxyl groups, such as proteins, peptides, and carboxylated nanoparticles. The resulting biotinylated molecules can be used in a wide array of applications, including:
-
Immunoassays: (ELISA, Western blotting, immunohistochemistry) where the biotin tag is detected by streptavidin conjugated to an enzyme or fluorophore.
-
Affinity Purification: Immobilization of biotinylated molecules on streptavidin-coated resins for the purification of binding partners.
-
Cell Surface Labeling: Biotinylation of cell surface proteins for studying protein trafficking and interactions.
Targeted Drug Delivery
The biotin moiety can serve as a targeting ligand for cells that overexpress biotin receptors, such as many types of cancer cells. By conjugating a therapeutic agent to this compound, it is possible to enhance the delivery of the drug to the target cells, potentially increasing efficacy and reducing off-target toxicity. The PEG8 linker in this context also serves to improve the pharmacokinetic properties of the drug conjugate.
Development of PROTACs
In the field of targeted protein degradation, this compound is a valuable tool in the early stages of PROTAC development. Researchers often synthesize a biotinylated version of their target protein ligand to:
-
Confirm Target Engagement: Perform pull-down assays from cell lysates to verify that the ligand binds to the intended target protein.
-
Identify Linkage Vectors: Test different attachment points on the ligand for the linker to ensure that target binding is not disrupted.
Once a suitable ligand and linkage point have been validated using the biotinylated probe, the this compound is replaced with a linker attached to an E3 ligase ligand to create the final PROTAC molecule. This approach streamlines the optimization of the target-binding component of the PROTAC.
References
The Role of the PEG8 Spacer in Biotinylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in modern biotechnology and drug development. The exceptionally strong and specific interaction between biotin and avidin or streptavidin (Kd ≈ 10⁻¹⁵ M) enables a wide range of applications, including affinity purification, immunoassays, cell surface labeling, and targeted drug delivery.[1][2] The choice of the biotinylating reagent, particularly the nature of the spacer arm separating the biotin moiety from the reactive group, is critical for the success of these applications. This technical guide provides an in-depth exploration of the function and advantages of using a polyethylene glycol (PEG) spacer, specifically an 8-unit PEG (PEG8) spacer, in biotinylation.
Core Concepts: The Function of the PEG8 Spacer
A PEG8 spacer is a hydrophilic and flexible chain composed of eight repeating ethylene glycol units.[3] When incorporated into a biotinylation reagent, this spacer arm connects the biotin molecule to a reactive group (e.g., NHS ester, maleimide) that will form a covalent bond with the target molecule. The unique physicochemical properties of the PEG8 spacer confer several significant advantages over traditional, shorter, or more hydrophobic alkyl chain spacers.[4]
Key Advantages of the PEG8 Spacer:
-
Enhanced Solubility and Reduced Aggregation: Many biomolecules, particularly proteins and peptides, can become insoluble or aggregate upon modification with hydrophobic biotin reagents. The hydrophilic nature of the PEG8 spacer increases the overall water solubility of the biotinylated molecule, preventing aggregation and maintaining its biological activity.[5]
-
Minimized Steric Hindrance: The extended and flexible nature of the PEG8 spacer arm, with a calculated length of approximately 29.8 Å, physically separates the biotin from the surface of the labeled molecule. This separation reduces steric hindrance, making the biotin more accessible for binding to the deep biotin-binding pocket of avidin or streptavidin. This leads to more efficient capture and detection in various assays.
-
Improved Binding Affinity: By overcoming steric hindrance, the PEG8 spacer facilitates a more optimal orientation for the biotin-avidin/streptavidin interaction, resulting in a stronger binding affinity (lower Kd value) compared to biotinylation without a spacer or with a shorter, more rigid alkyl spacer.
-
Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible and non-immunogenic polymer. Its inclusion in biotinylation reagents is particularly advantageous for in vivo applications, such as targeted drug delivery, as it can help to reduce the immunogenicity of the labeled molecule.
Quantitative Data Summary
The following tables summarize key quantitative properties and comparative data related to the PEG8 spacer in biotinylation.
| Property | Value | Source(s) |
| Chemical Composition | Eight repeating ethylene oxide units | |
| Spacer Arm Length | ~29.8 Å | |
| Molecular Weight (Backbone) | ~370.4 g/mol |
| Spacer Type | Relative Binding Affinity (Kd) | Key Characteristics | Source(s) |
| No Spacer | Higher (weaker binding) | Significant steric hindrance, reduced accessibility of biotin. | |
| Alkyl Spacer | Highest (weakest binding) | Hydrophobic, can induce aggregation and further decrease binding affinity. | |
| PEG8 Spacer | Lower (stronger binding) | Hydrophilic, flexible, reduces steric hindrance, improves biotin accessibility. | |
| Longer PEG Spacers (e.g., PEG24) | Lowest (strongest binding) | Offers even greater flexibility and distance from the labeled molecule. |
Experimental Protocols
This section provides detailed methodologies for common biotinylation procedures using PEG8-containing reagents.
Protocol 1: Protein Biotinylation using NHS-PEG8-Biotin
This protocol describes the labeling of primary amines (e.g., lysine residues, N-terminus) on a protein in solution.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.5)
-
NHS-PEG8-Biotin (e.g., EZ-Link™ NHS-PEG4-Biotin from Thermo Fisher Scientific, as PEG8 is a common length in such products)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0, or 1M glycine)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into a suitable buffer like PBS.
-
Biotin Reagent Preparation: Immediately before use, dissolve the NHS-PEG8-Biotin in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Biotinylation Reaction:
-
Calculate the required volume of the 10 mM NHS-PEG8-Biotin stock solution to achieve a desired molar excess over the protein. A 20-fold molar excess is a common starting point.
-
Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 10-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.
-
Removal of Excess Biotin: Separate the biotinylated protein from unreacted biotin and byproducts using a desalting column or dialysis against a suitable storage buffer.
-
Quantification of Biotinylation (Optional): Determine the degree of biotinylation using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Protocol 2: Cell Surface Biotinylation using Sulfo-NHS-PEG8-Biotin
This protocol is for labeling proteins on the surface of living cells. The sulfonate group on Sulfo-NHS esters makes them water-soluble and membrane-impermeable.
Materials:
-
Adherent or suspension cells
-
Ice-cold PBS
-
Sulfo-NHS-PEG8-Biotin
-
Quenching buffer (e.g., 100 mM glycine in PBS)
-
Lysis buffer
Procedure:
-
Cell Preparation:
-
For adherent cells, grow to confluency. For suspension cells, pellet and wash.
-
Wash the cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
-
Biotinylation Reaction:
-
Prepare a fresh solution of Sulfo-NHS-PEG8-Biotin in ice-cold PBS at a concentration of 0.25-1 mg/mL.
-
Incubate the cells with the biotinylation solution for 30 minutes at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Remove the biotinylation solution and wash the cells once with the quenching buffer.
-
Incubate the cells in fresh quenching buffer for 15 minutes at 4°C to ensure all unreacted biotin is quenched.
-
-
Washing: Wash the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the biotinylated cell surface proteins for downstream analysis (e.g., pull-down assay).
Protocol 3: Pull-Down Assay with Biotin-PEG8 Labeled "Bait" Protein
This protocol describes the use of a biotinylated protein to capture its interacting partners ("prey") from a cell lysate.
Materials:
-
Biotin-PEG8 labeled "bait" protein
-
Cell lysate containing "prey" proteins
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., high concentration of free biotin, low pH buffer, or SDS-PAGE sample buffer)
Procedure:
-
Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions to remove any preservatives.
-
Bait Protein Immobilization: Incubate the washed streptavidin beads with the biotin-PEG8 labeled "bait" protein for 30-60 minutes at room temperature with gentle rotation to allow for binding.
-
Washing: Wash the beads with immobilized bait protein three times with wash buffer to remove any unbound bait.
-
Capture of Prey Proteins: Incubate the bait-bound beads with the cell lysate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured protein complexes from the beads using a suitable elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting "prey" proteins.
Visualizations
Signaling Pathway and Experimental Workflows
References
The Lynchpin of Bioconjugation: A Technical Guide to the Role of the Terminal Amine in Biotin-PEG8-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-PEG8-amine is a cornerstone reagent in modern bioconjugation, offering a versatile platform for the labeling, detection, and purification of biomolecules, as well as for the construction of targeted drug delivery systems. This guide provides an in-depth technical examination of the pivotal role played by its terminal primary amine group. We will explore the chemistry of amine-mediated conjugation, present quantitative data on reaction parameters, and provide detailed experimental protocols for its application in key research and development areas. Visual workflows and signaling pathways are rendered to facilitate a deeper understanding of its practical implementation.
Introduction to this compound
This compound is a heterobifunctional linker composed of three critical moieties: a biotin headgroup, an eight-unit polyethylene glycol (PEG) spacer, and a terminal primary amine group. The biotin component provides a high-affinity binding site for avidin and streptavidin, a cornerstone of many detection and purification systems.[1] The PEG8 linker enhances aqueous solubility, reduces steric hindrance, and minimizes immunogenicity of the conjugated molecule.[2] At the heart of its functionality as a conjugation reagent is the terminal primary amine (-NH2), which serves as a versatile nucleophile for covalently attaching the biotin-PEG linker to a wide array of molecules.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.
| Property | Value | Reference |
| Molecular Formula | C28H54N4O10S | [3] |
| Molecular Weight | 638.81 g/mol | [4] |
| CAS Number | 2183447-27-8 | [3] |
| Solubility | Water, DMSO, DMF | |
| Appearance | White to off-white solid | |
| Storage Conditions | -20°C, protect from light |
The Central Role of the Terminal Amine Group
The terminal primary amine of this compound is the reactive handle that enables its covalent attachment to target molecules. Its nucleophilic nature allows it to readily react with various electrophilic functional groups to form stable covalent bonds.
Amine-Reactive Chemistry
The most common conjugation strategy involves the reaction of the primary amine with activated esters, particularly N-hydroxysuccinimide (NHS) esters. This reaction proceeds via a nucleophilic acyl substitution, forming a highly stable amide bond and releasing NHS as a byproduct.
The reaction is highly pH-dependent, with optimal rates typically observed between pH 7 and 9. In this pH range, a sufficient portion of the primary amines are deprotonated and thus nucleophilic, while the hydrolysis of the NHS ester is still manageable.
Caption: Reaction mechanism of this compound with an NHS ester.
Reaction Kinetics and Stability
The efficiency of the conjugation reaction is a balance between the rate of amidation and the rate of NHS ester hydrolysis. The half-life of NHS esters is highly dependent on pH and temperature.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | |
| 8.0 | 4 | 1 hour | |
| 8.6 | 4 | 10 minutes |
While the hydrolysis of the NHS ester is a competing reaction, the aminolysis reaction is generally much faster, especially at higher concentrations of the amine. The resulting amide bond is exceptionally stable under a wide range of physiological conditions.
Experimental Protocols and Applications
The terminal amine group of this compound is leveraged in a multitude of applications. Here, we provide detailed protocols and workflows for some of the most common uses.
Protein Labeling via NHS Ester Chemistry
This protocol describes the general procedure for labeling a protein with an NHS-ester-activated fluorescent dye, where this compound is pre-conjugated to the dye.
Experimental Protocol: Protein Labeling
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer via dialysis or a desalting column.
-
This compound-Dye Conjugate Preparation: Dissolve the NHS-ester-activated dye in anhydrous DMSO or DMF to a stock concentration of 10 mM. In a separate reaction, conjugate the dye to this compound by reacting them at an appropriate molar ratio in a suitable buffer. Purify the this compound-dye conjugate.
-
Labeling Reaction: Add the purified this compound-dye conjugate to the protein solution at a molar excess (typically 10-20 fold). Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted this compound-dye conjugate and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
References
An In-depth Technical Guide to Biotinylation Reagents for Researchers, Scientists, and Drug Development Professionals
Introduction to Biotinylation: A Powerful Tool in Life Sciences
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in modern life sciences research and drug development.[1][2][3] This enduring popularity stems from the remarkably strong and specific non-covalent interaction between biotin (Vitamin H) and the proteins avidin and streptavidin, boasting a dissociation constant (Kd) in the order of 10⁻¹⁵ M.[3][4] This near-irreversible bond forms the basis for a multitude of applications, including the purification, detection, and immobilization of proteins, nucleic acids, and other biomolecules. The small size of the biotin molecule (244.31 g/mol ) minimizes the risk of interfering with the biological function of the labeled molecule, a critical consideration for maintaining experimental validity.
This technical guide provides a comprehensive overview of biotinylation reagents, their chemical specificities, and their diverse applications. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal biotinylation strategy for their specific experimental needs, present quantitative data for easy comparison, and provide detailed protocols for key experimental workflows.
Core Concepts in Biotinylation
The versatility of biotinylation lies in the wide array of available reagents, which can be tailored to target specific functional groups on a biomolecule. The general structure of a biotinylation reagent consists of three key components: the biotin moiety, a spacer arm, and a reactive group.
-
Biotin Moiety: The core of the reagent, responsible for the high-affinity binding to avidin or streptavidin.
-
Spacer Arm: A linker of varying length that connects the biotin to the reactive group. The length of the spacer arm is a critical parameter, as it can alleviate steric hindrance and improve the accessibility of the biotin for binding to avidin or streptavidin, which have biotin-binding sites located below the protein surface. Spacer arms can also influence the solubility of the reagent.
-
Reactive Group: This functional group determines the specificity of the biotinylation reaction by targeting specific amino acid residues or other chemical moieties on the target molecule.
Types of Biotinylation Reagents: A Comparative Overview
The choice of biotinylation reagent is dictated by the nature of the target molecule and the desired experimental outcome. The most common classes of reagents are categorized by their reactive groups.
Amine-Reactive Reagents: Targeting Lysine Residues and N-termini
Amine-reactive reagents are the most widely used due to the abundance of primary amines on the surface of most proteins, primarily from lysine residues and the N-terminus of polypeptide chains.
-
N-hydroxysuccinimide (NHS) Esters: These are highly reactive towards primary amines, forming stable amide bonds. Standard NHS esters are hydrophobic and require dissolution in an organic solvent like DMSO or DMF before addition to an aqueous reaction mixture.
-
Sulfated N-hydroxysuccinimide (Sulfo-NHS) Esters: The addition of a sulfonate group to the NHS ring renders these reagents water-soluble and membrane-impermeable. This property is particularly advantageous for labeling cell surface proteins without labeling intracellular proteins.
Sulfhydryl-Reactive Reagents: Targeting Cysteine Residues
These reagents specifically target free sulfhydryl groups found in cysteine residues.
-
Maleimides: Maleimide-based reagents react with sulfhydryl groups to form stable thioether bonds. This reaction is highly specific and efficient at neutral pH.
-
Haloacetyls (Iodoacetyl/Bromoacetyl): These reagents also react with sulfhydryl groups, but can also exhibit some reactivity towards other nucleophiles at higher pH.
-
Pyridyl Disulfides: These reagents form a disulfide bond with the target sulfhydryl, which can be cleaved by reducing agents, allowing for the reversible biotinylation of the target molecule.
Other Important Classes of Biotinylation Reagents
-
Carboxyl-Reactive Reagents: These reagents target carboxyl groups (aspartic acid, glutamic acid, and C-termini) and typically require a carbodiimide (e.g., EDC) for activation.
-
Carbonyl-Reactive Reagents: Aldehydes and ketones, which can be introduced into glycoproteins through periodate oxidation of sugar moieties, can be targeted by hydrazide and alkoxyamine-containing biotinylation reagents.
-
Photoreactive Reagents: These reagents contain a photoactivatable group (e.g., an aryl azide) that, upon exposure to UV light, forms a highly reactive nitrene that can insert non-specifically into C-H and N-H bonds. This allows for the labeling of molecules that lack specific reactive functional groups.
-
Cleavable Reagents: Many biotinylation reagents are available with cleavable spacer arms, which contain a linkage that can be broken under specific conditions (e.g., reduction of a disulfide bond, chemical cleavage, or photocleavage). This feature is invaluable for applications where the release of the biotinylated molecule from the avidin/streptavidin support is desired.
Quantitative Data on Biotinylation Reagents
The efficiency and properties of biotinylation reagents can vary significantly. The following tables summarize key quantitative data to aid in reagent selection.
Table 1: Properties of Common Amine-Reactive Biotinylation Reagents
| Reagent Type | Spacer Arm Length (Å) | Solubility | Cell Permeability |
| NHS-Biotin | 13.5 | Organic Solvents (DMSO, DMF) | Permeable |
| Sulfo-NHS-Biotin | 13.5 | Water | Impermeable |
| NHS-LC-Biotin | 22.4 | Organic Solvents (DMSO, DMF) | Permeable |
| Sulfo-NHS-LC-Biotin | 22.4 | Water | Impermeable |
| NHS-PEG4-Biotin | 29.1 | Water | Permeable |
| Sulfo-NHS-PEG4-Biotin | 29.1 | Water | Impermeable |
Table 2: Properties of Common Sulfhydryl-Reactive Biotinylation Reagents
| Reagent Type | Spacer Arm Length (Å) | Reactive Group |
| Maleimide-PEG2-Biotin | 29.7 | Maleimide |
| Iodoacetyl-LC-Biotin | 24.7 | Iodoacetyl |
| Biotin-HPDP | 29.1 | Pyridyl Disulfide |
Table 3: Comparison of Biotinylation Efficiency for Different Primary Amine Targets
| Target Amine | Relative Reactivity (pH 7.5) | pKa | Factors Affecting Reactivity |
| N-terminal α-amine | Higher | ~7.8-8.0 | More accessible, lower pKa leads to a higher proportion of the reactive unprotonated form at neutral pH. |
| Lysine ε-amine | Lower | ~10.5 | Higher pKa means a smaller fraction is unprotonated at neutral pH; accessibility can be limited by protein folding. |
Note: The efficiency of biotinylation can be influenced by several factors including pH, temperature, reaction time, and the molar ratio of the biotinylation reagent to the target molecule.
Key Experimental Protocols
Detailed and reproducible protocols are essential for successful biotinylation experiments. Below are methodologies for common applications.
Protocol 1: Biotinylation of Antibodies with an Amine-Reactive Reagent
This protocol describes the labeling of an antibody with an NHS-ester biotinylation reagent.
Materials:
-
Antibody solution (1-10 mg/mL in a buffer free of primary amines, e.g., PBS, pH 7.2-8.0)
-
NHS-ester biotinylation reagent (e.g., NHS-LC-Biotin)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Antibody: Ensure the antibody is in an appropriate buffer. Buffers containing primary amines like Tris or glycine will compete with the antibody for reaction with the NHS ester and must be removed by dialysis or buffer exchange.
-
Prepare the Biotinylation Reagent: Immediately before use, dissolve the NHS-ester biotinylation reagent in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: a. Calculate the required volume of the biotinylation reagent solution. A molar excess of 10- to 20-fold of biotin to antibody is a good starting point for optimization. b. Slowly add the biotinylation reagent to the antibody solution while gently vortexing. c. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and quenching buffer by gel filtration using a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).
-
Characterization: Determine the degree of biotinylation using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a fluorescent biotin quantification kit.
Protocol 2: Cell Surface Biotinylation
This protocol outlines the labeling of proteins on the surface of live cells using a membrane-impermeable sulfo-NHS-ester reagent.
Materials:
-
Adherent or suspension cells
-
Ice-cold PBS (phosphate-buffered saline), pH 8.0
-
Sulfo-NHS-LC-Biotin or other membrane-impermeable biotinylation reagent
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads or magnetic beads
Procedure:
-
Cell Preparation: a. For adherent cells, grow to confluency in a culture dish. For suspension cells, harvest and wash the cells. b. Wash the cells twice with ice-cold PBS to remove any primary amines from the culture medium.
-
Biotinylation: a. Resuspend or cover the cells with a freshly prepared solution of the sulfo-NHS-biotin reagent in ice-cold PBS (typically 0.25-1.0 mg/mL). b. Incubate on ice for 30 minutes with gentle agitation.
-
Quenching: a. Remove the biotinylation solution and wash the cells three times with ice-cold quenching solution to stop the reaction.
-
Cell Lysis: a. Lyse the cells directly on the plate (for adherent cells) or in a tube (for suspension cells) with ice-cold lysis buffer. b. Incubate on ice for 30 minutes, then clarify the lysate by centrifugation to remove cellular debris.
-
Affinity Purification of Biotinylated Proteins: a. Incubate the cell lysate with streptavidin beads for 2-4 hours or overnight at 4°C with gentle rotation. b. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: a. Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer. b. Analyze the eluted proteins by Western blotting or mass spectrometry.
Visualizing Biotinylation Workflows and Pathways
Diagrams created using the DOT language can effectively illustrate complex experimental workflows and signaling pathways involving biotinylation.
References
- 1. Biotinylation - Wikipedia [en.wikipedia.org]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Efficient biotinylation and single-step purification of tagged transcription factors in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Biotin-PEG8-Amine
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule such as a protein, is a fundamental technique in life sciences research and drug development.[1] The exceptionally high affinity between biotin and streptavidin (or avidin) provides a versatile and robust method for protein detection, purification, and immobilization.[1][2] This document provides detailed protocols for the biotinylation of proteins, focusing on the use of amine-reactive biotin-PEG reagents.
The most common strategy for protein biotinylation involves the use of N-hydroxysuccinimide (NHS) esters of biotin, which react with primary amines (-NH2) present on the protein surface.[1] These primary amines are found at the N-terminus of polypeptide chains and on the side chains of lysine residues.[3] The reaction forms a stable amide bond, effectively labeling the protein with biotin. The inclusion of a polyethylene glycol (PEG) spacer arm, such as the 8-unit PEG chain (PEG8), between the biotin molecule and the reactive group increases the water solubility of the labeling reagent and minimizes steric hindrance, facilitating the interaction between the biotin tag and streptavidin.
While the user's request specifies "Biotin-PEG8-amine," it is important to clarify that this molecule contains a terminal primary amine. As such, it is primarily used for labeling carboxyl groups (e.g., on aspartic and glutamic acid residues) or 5' phosphate groups, typically through a carbodiimide-mediated reaction (e.g., using EDC). However, the more prevalent method for labeling proteins is to target their primary amines with a biotin-PEG-NHS ester. This protocol will therefore primarily focus on the use of an amine-reactive Biotin-PEG8-NHS ester. A supplementary protocol for labeling carboxyl groups using this compound and EDC is also provided.
Principle of the Reaction
The biotinylation reaction with an NHS ester involves the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and therefore more nucleophilic.
Materials
-
Protein of interest
-
Biotin-PEG8-NHS Ester
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0; or 0.1 M Sodium Bicarbonate, pH 8.3-8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5; or 1 M Glycine)
-
Desalting column or dialysis cassette for purification
Experimental Protocols
Protocol 1: Labeling of Protein Primary Amines with Biotin-PEG8-NHS Ester
This protocol is optimized for the biotinylation of primary amines on a protein using a Biotin-PEG8-NHS ester.
1. Preparation of Protein Sample:
-
Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS or sodium bicarbonate buffer) at a concentration of 1-10 mg/mL.
-
If the protein solution contains primary amines (e.g., from Tris or glycine buffers), perform a buffer exchange into an appropriate amine-free buffer via dialysis or a desalting column.
2. Preparation of Biotin-PEG8-NHS Ester Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of Biotin-PEG8-NHS Ester in anhydrous DMF or DMSO. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions; therefore, do not prepare stock solutions for long-term storage.
3. Biotinylation Reaction:
-
Calculate the required volume of the Biotin-PEG8-NHS Ester stock solution to achieve the desired molar excess. A 10-40 fold molar excess of the biotin reagent over the protein is a good starting point. For antibodies, a 20-fold molar excess typically results in 4-6 biotin molecules per antibody.
-
Add the calculated volume of the Biotin-PEG8-NHS Ester stock solution to the protein solution. The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% to avoid protein precipitation.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
4. Quenching the Reaction:
-
To stop the labeling reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 25-50 mM.
-
Incubate for 15-30 minutes at room temperature.
5. Purification of the Biotinylated Protein:
-
Remove unreacted biotin reagent and byproducts by dialysis against PBS or by using a desalting column with a suitable molecular weight cutoff.
6. Storage:
-
Store the purified biotinylated protein under the same conditions that are optimal for the unlabeled protein.
Protocol 2: Labeling of Protein Carboxyl Groups with this compound and EDC
This protocol outlines the labeling of carboxyl groups on a protein using this compound and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
1. Preparation of Protein Sample:
-
Dissolve the protein in an amine-free and carboxyl-free buffer, such as MES buffer (2-(N-morpholino)ethanesulfonic acid), at a pH of 4.5-6.0.
2. Activation of Carboxyl Groups:
-
Add EDC and N-hydroxysuccinimide (NHS) to the protein solution to activate the carboxyl groups. A 10 to 20-fold molar excess of EDC and NHS over the protein is recommended as a starting point.
-
Incubate for 15 minutes at room temperature.
3. Biotinylation Reaction:
-
Add this compound to the reaction mixture. A 20 to 50-fold molar excess of this compound over the protein is a common starting point.
-
Incubate the reaction for 2 hours at room temperature.
4. Purification and Storage:
-
Purify the biotinylated protein using a desalting column or dialysis to remove excess reagents.
-
Store the purified protein under appropriate conditions.
Data Presentation
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Reaction Buffer | PBS (pH 7.2-8.0) or Sodium Bicarbonate (pH 8.3-8.5) | Must be free of primary amines. |
| Biotin Reagent | Biotin-PEG8-NHS Ester | For labeling primary amines. |
| Biotin Reagent Stock | 10 mM in anhydrous DMF or DMSO | Prepare fresh before each use. |
| Molar Excess of Biotin | 10 - 40 fold | The optimal ratio should be determined empirically. |
| Reaction Time | 30-60 min at RT or 2h on ice | Longer incubation times can be explored for optimization. |
| Quenching Reagent | Tris or Glycine (25-50 mM final concentration) | Stops the labeling reaction. |
Mandatory Visualization
Caption: Experimental workflow for protein biotinylation.
Caption: Biotin-PEG8-NHS ester reaction with a primary amine.
References
Applications of Biotin-PEG8-amine in Targeted Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG8-amine is a heterobifunctional linker that plays a crucial role in the development of targeted drug delivery systems. This molecule consists of three key components: a biotin moiety for targeting, a polyethylene glycol (PEG) spacer with eight repeating units, and a terminal amine group for conjugation. The unique properties of this compound enable the precise delivery of therapeutic agents to specific cells and tissues, particularly cancer cells that overexpress biotin receptors. This document provides detailed application notes and experimental protocols for utilizing this compound in drug delivery research.
The primary application of this compound revolves around the high-affinity, non-covalent interaction between biotin and avidin or streptavidin (K_d_ ≈ 10⁻¹⁵ M). This strong binding can be harnessed in two main strategies:
-
Direct Targeting: Biotinylated drug carriers can directly target cells that overexpress the sodium-dependent multivitamin transporter (SMVT) or other biotin receptors, a common feature of many cancer cell types.
-
Pre-targeting: This two-step approach involves administering a biotinylated antibody that first binds to the target cell surface, followed by the administration of a drug-carrier conjugated to avidin or streptavidin, which then binds to the biotinylated antibody at the target site.
The PEG8 spacer is a critical component, offering several advantages:
-
Increased Hydrophilicity: The PEG linker enhances the aqueous solubility of the drug conjugate.[1]
-
Reduced Steric Hindrance: The flexible PEG chain provides sufficient distance between the drug carrier and the biotin moiety, minimizing steric hindrance and allowing for efficient binding to biotin receptors.[1]
-
Improved Pharmacokinetics: PEGylation is known to prolong the circulation half-life of nanoparticles by reducing opsonization and clearance by the reticuloendothelial system.
The terminal amine group provides a reactive handle for covalent conjugation to a wide range of drug molecules, nanoparticles, liposomes, and other delivery vehicles that possess a reactive carboxylic acid or other suitable functional group.[1]
Data Presentation: Physicochemical Properties of this compound Functionalized Nanocarriers
The following table summarizes representative quantitative data for drug delivery systems functionalized with biotin-PEG linkers. These values are illustrative and can vary depending on the specific nanoparticle composition, drug, and formulation parameters.
| Parameter | Biotin-PEG-PLGA Nanoparticles (SN-38) | Biotin-PEG/PCL Micelles (Paclitaxel) | Biotinylated Liposomes (Doxorubicin) |
| Particle Size (nm) | 180 ± 2 | 88 - 118 | ~110 |
| Polydispersity Index (PDI) | < 0.2 | Not Specified | < 0.2 |
| Zeta Potential (mV) | -15 to -25 | Not Specified | -10 to -20 |
| Drug Loading (DL%) | 7.96 ± 0.15 | Not Specified | ~5-10 |
| Encapsulation Efficiency (EE%) | > 90% | > 90% | > 90% |
| Drug Release Profile | Sustained release over 72h, pH-dependent | Sustained release with no initial burst | pH-sensitive release, faster at acidic pH |
Note: The data for PLGA nanoparticles is adapted from a study using a different PEG length but provides a relevant example of expected values.[2]
Mandatory Visualizations
Signaling Pathway: Biotin-Mediated Endocytosis
References
Application Notes and Protocols for Biotin-PEG8-amine in Targeted Therapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Biotin-PEG8-amine in targeted therapy research, with a focus on its application as a linker in Proteolysis Targeting Chimeras (PROTACs) and other biotin-based drug delivery systems.
Introduction
This compound is a heterobifunctional linker that combines the high affinity of biotin for its receptors, which are often overexpressed on the surface of cancer cells, with a hydrophilic polyethylene glycol (PEG) spacer.[1][2] The terminal primary amine group allows for covalent conjugation to various therapeutic moieties, such as small molecule inhibitors or cytotoxic agents.[1][3] This molecule is particularly valuable in the development of targeted therapies due to its ability to enhance the solubility and bioavailability of the conjugated therapeutic while facilitating its selective uptake into target cells through biotin receptor-mediated endocytosis.[2]
A prominent application of this compound is in the synthesis of PROTACs. PROTACs are chimeric molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. In this context, this compound can be used to attach a biotin tag to a PROTAC, enabling studies on target engagement and cellular uptake, or to develop biotin-based PROTACs that target cells with high biotin receptor expression.
Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in research.
| Property | Value |
| Molecular Formula | C₂₈H₅₄N₄O₁₀S |
| Molecular Weight | 638.81 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Water, DMSO, DCM, DMF |
| Storage Conditions | Store at -20°C, protect from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |
| CAS Number | 2183447-27-8 |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound in targeted therapy research.
Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule via EDC/NHS Chemistry
This protocol describes the conjugation of the primary amine of this compound to a molecule containing a carboxylic acid group, a common method for synthesizing targeted therapeutic agents.
Materials:
-
This compound
-
Carboxylic acid-containing molecule (e.g., a small molecule inhibitor)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Dialysis or desalting column
Procedure:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Add a 1.5-fold molar excess of NHS and a 1.5-fold molar excess of EDC to the solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid groups.
-
Dissolve this compound in the Reaction Buffer to a final concentration of 10 mM.
-
Add a 1.2-fold molar excess of the this compound solution to the activated carboxylic acid solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, with gentle stirring.
-
Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or TLC.
-
Once the reaction is complete, quench any unreacted NHS esters by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Purify the resulting this compound conjugate using dialysis, a desalting column, or preparative HPLC to remove unreacted reagents and byproducts.
-
Characterize the final conjugate by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol details the assessment of target protein degradation in cells treated with a PROTAC synthesized using a this compound linker.
Materials:
-
Cancer cell line expressing the target protein
-
Complete cell culture medium
-
This compound-conjugated PROTAC
-
Vehicle control (e.g., DMSO)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the this compound-PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding Lysis Buffer and incubate on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
-
Protocol 3: Assessment of Cellular Uptake of this compound Conjugates by Flow Cytometry
This protocol describes how to quantify the cellular uptake of a fluorescently labeled therapeutic agent conjugated with this compound.
Materials:
-
Cancer cell line (with known biotin receptor expression)
-
Complete cell culture medium
-
Fluorescently labeled this compound conjugate
-
Unconjugated fluorescent label (as a control)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin or cell scraper
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 12-well plate and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled this compound conjugate at a specific concentration (e.g., 1 µM) for various time points (e.g., 1, 4, 24 hours).
-
Include wells with untreated cells and cells treated with the unconjugated fluorescent label as controls.
-
-
Cell Harvesting and Staining:
-
After incubation, wash the cells twice with ice-cold PBS to remove any unbound conjugate.
-
Harvest the cells by trypsinization or using a cell scraper.
-
Resuspend the cells in PBS containing 1% BSA.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, exciting the cells with the appropriate laser and detecting the fluorescence emission in the corresponding channel.
-
Gate the live cell population based on forward and side scatter properties.
-
Measure the mean fluorescence intensity (MFI) of the gated cell population for each sample.
-
-
Data Analysis:
-
Subtract the MFI of the untreated cells (autofluorescence) from the MFI of the treated cells.
-
Compare the MFI of cells treated with the this compound conjugate to those treated with the unconjugated fluorescent label to determine the extent of targeted uptake.
-
Plot the MFI over time to analyze the kinetics of cellular uptake.
-
Data Presentation
Disclaimer: The following tables present illustrative data for demonstrative purposes only. Specific experimental results for this compound were not publicly available at the time of this document's creation and will vary depending on the specific conjugate and experimental conditions.
Table 1: Illustrative Protein Degradation Data for a Hypothetical PROTAC-Biotin-PEG8-amine Conjugate
| PROTAC Concentration (nM) | Mean Protein Level (% of Control) | Standard Deviation | % Degradation |
| 0 (Vehicle) | 100 | 5.2 | 0 |
| 0.1 | 95.3 | 4.8 | 4.7 |
| 1 | 78.1 | 6.1 | 21.9 |
| 10 | 45.2 | 5.5 | 54.8 |
| 100 | 15.8 | 3.9 | 84.2 |
| 1000 | 10.5 | 2.7 | 89.5 |
| DC₅₀ | ~8.5 nM | - | - |
| Dₘₐₓ | ~90% | - | - |
Table 2: Illustrative Cellular Uptake Data for a Fluorescently Labeled this compound Conjugate
| Time Point (hours) | Mean Fluorescence Intensity (MFI) - Conjugate | MFI - Unconjugated Fluorophore | Fold Increase in Uptake (Conjugate vs. Unconjugated) |
| 1 | 15,234 | 2,156 | 7.06 |
| 4 | 48,789 | 4,321 | 11.29 |
| 24 | 95,678 | 6,789 | 14.09 |
Visualizations
Signaling Pathway: Biotin Receptor-Mediated Endocytosis
References
Application Notes and Protocols for PROTAC Synthesis using a Biotin-PEG8-amine Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4][5] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The linker component is a critical determinant of PROTAC efficacy, influencing the stability of the ternary complex, as well as the physicochemical properties of the molecule. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and cell permeability. The incorporation of a biotin tag into the linker, as with the Biotin-PEG8-amine linker, provides a valuable tool for the characterization and validation of PROTACs. The biotin moiety can be used for affinity purification, target engagement studies, and pull-down assays to investigate protein-protein interactions.
These application notes provide a detailed protocol for the synthesis of a hypothetical PROTAC, PROTAC-B-PEG8-JQ1 , which targets the bromodomain-containing protein 4 (BRD4) for degradation by recruiting the Cereblon (CRBN) E3 ligase. This example utilizes the this compound linker to connect the BRD4 ligand, JQ1, with the CRBN ligand, pomalidomide.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the synthesized PROTAC-B-PEG8-JQ1. This data is representative of typical values obtained for similar PROTAC molecules and serves as a benchmark for successful synthesis and biological activity.
| Parameter | Value | Method |
| Synthesis Yield | ||
| Final Product Yield | 25% | Gravimetric analysis post-purification |
| Purity | ||
| Final Product Purity | >98% | HPLC at 254 nm |
| Binding Affinity | ||
| Kd for BRD4 (BD1) | 150 nM | Isothermal Titration Calorimetry (ITC) |
| Kd for CRBN | 1.2 µM | Surface Plasmon Resonance (SPR) |
| Cellular Activity | ||
| DC50 in HeLa cells | 75 nM | Western Blot |
| Dmax in HeLa cells | >90% | Western Blot |
Experimental Protocols
This section provides a detailed methodology for the synthesis of PROTAC-B-PEG8-JQ1.
Protocol 1: Synthesis of Pomalidomide-Biotin-PEG8 Conjugate
This protocol describes the coupling of the this compound linker to a pomalidomide derivative functionalized with a carboxylic acid.
Reagents and Materials:
-
Pomalidomide-COOH (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Flash chromatography system
-
LC-MS for reaction monitoring
Procedure:
-
Under a nitrogen atmosphere, dissolve Pomalidomide-COOH (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the this compound solution to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with DCM/MeOH) to yield the Pomalidomide-Biotin-PEG8 conjugate.
Protocol 2: Synthesis of the Final PROTAC (PROTAC-B-PEG8-JQ1)
This protocol details the coupling of the Pomalidomide-Biotin-PEG8 conjugate with a JQ1 derivative containing a suitable functional group for amide bond formation.
Reagents and Materials:
-
Pomalidomide-Biotin-PEG8 conjugate (from Protocol 1, with a terminal functional group for coupling)
-
JQ1-COOH (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Preparative HPLC system
-
Lyophilizer
Procedure:
-
Follow the amide coupling procedure outlined in Protocol 1, using the Pomalidomide-Biotin-PEG8 conjugate and JQ1-COOH as the coupling partners.
-
After the reaction is complete and the workup is performed, purify the final PROTAC by preparative HPLC to obtain the desired product with high purity.
-
Lyophilize the pure fractions to obtain PROTAC-B-PEG8-JQ1 as a solid.
Protocol 3: Western Blot for BRD4 Degradation
This protocol describes the evaluation of the biological activity of PROTAC-B-PEG8-JQ1 in a cell-based assay.
Reagents and Materials:
-
HeLa cells
-
PROTAC-B-PEG8-JQ1
-
DMSO (cell culture grade)
-
Cell culture medium and supplements
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of PROTAC-B-PEG8-JQ1 (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against BRD4 and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imager.
-
Quantify the band intensities to determine the extent of BRD4 degradation and calculate the DC50 value.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and evaluation of PROTAC-B-PEG8-JQ1.
Signaling Pathway
Caption: Mechanism of BRD4-mediated transcription and its degradation by PROTAC-B-PEG8-JQ1.
References
- 1. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
Application Notes and Protocols for Biotin-PEG8-amine in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG8-amine is a versatile biotinylation reagent frequently employed in life sciences research for the specific labeling of proteins and other molecules. This reagent incorporates a biotin moiety for high-affinity binding to streptavidin, a terminal primary amine for covalent conjugation to carboxyl groups on a target molecule, and a hydrophilic 8-unit polyethylene glycol (PEG) spacer. The PEG spacer enhances the solubility of the labeled molecule and minimizes steric hindrance, thereby improving the efficiency of subsequent affinity-based applications such as pull-down assays.[1] Pull-down assays are a powerful in vitro technique used to isolate and identify binding partners to a specific "bait" protein, providing valuable insights into protein-protein interaction networks.[2][3]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in pull-down assays, intended to guide researchers in designing and executing successful experiments for the identification and characterization of protein interactions.
Data Presentation
Quantitative data from pull-down assays are crucial for assessing the efficiency and specificity of the interaction. Below is a template table for summarizing key quantitative metrics from your experiments.
| Parameter | Bait Protein A | Bait Protein B | Negative Control | Notes |
| Biotinylation Efficiency (%) | e.g., 85% | e.g., 90% | N/A | Determined by HABA assay or mass spectrometry. |
| Bait Protein Immobilized (µg) | e.g., 25 µg | e.g., 28 µg | e.g., 0 µg | Quantified by comparing pre- and post-incubation supernatant concentrations. |
| Prey Protein Input (µg) | e.g., 500 µg | e.g., 500 µg | e.g., 500 µg | Total protein concentration of the cell lysate. |
| Eluted Prey Protein (ng) | e.g., 150 ng | e.g., 200 ng | e.g., 5 ng | Quantified by Western blot densitometry or mass spectrometry. |
| Binding Specificity (Signal/Noise) | e.g., 30 | e.g., 40 | 1 | Ratio of eluted prey protein in the sample to the negative control. |
Experimental Protocols
Protocol 1: Biotinylation of Bait Protein with this compound
This protocol describes the covalent conjugation of this compound to a purified bait protein containing accessible carboxyl groups (e.g., on aspartic or glutamic acid residues).
Materials:
-
Purified bait protein in a carboxyl-group compatible buffer (e.g., MES buffer)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the purified bait protein is in an amine-free buffer at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. Prepare 100 mM stock solutions of EDC and NHS in reaction buffer.
-
Activation of Carboxyl Groups: Add EDC and NHS to the protein solution to a final concentration of 5 mM and 10 mM, respectively. Incubate for 15 minutes at room temperature.
-
Biotinylation Reaction: Add the this compound stock solution to the activated protein solution. A molar ratio of 20:1 to 50:1 (this compound:protein) is a good starting point, but the optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Removal of Excess Reagents: Remove unreacted this compound and other small molecules using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Quantification and Storage: Determine the concentration and biotinylation efficiency of the labeled protein. Store the biotinylated protein at -20°C or -80°C.
Protocol 2: Pull-Down Assay using Biotinylated Bait Protein
This protocol outlines the procedure for capturing the biotinylated bait protein and its interacting partners from a cell lysate using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated bait protein
-
Streptavidin-coated magnetic beads
-
Cell lysate containing potential prey proteins
-
Lysis Buffer: (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Wash Buffer: PBS with 0.1% Tween-20 (PBST)
-
Elution Buffer: 2% SDS in PBS or a high concentration of free biotin (e.g., 2-5 mM)
-
Magnetic rack
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the desired amount to a fresh tube. Place the tube on a magnetic rack to pellet the beads and discard the storage buffer. Wash the beads three times with Wash Buffer.[4]
-
Immobilization of Bait Protein: Resuspend the washed beads in a solution containing the biotinylated bait protein. Incubate for 1 hour at room temperature with gentle rotation to allow the biotin-streptavidin interaction to occur.[4]
-
Blocking (Optional but Recommended): To reduce non-specific binding, pellet the beads on the magnetic rack, remove the supernatant, and incubate with a blocking buffer (e.g., PBS containing 1% BSA) for 30 minutes at room temperature.
-
Binding of Prey Protein: Pellet the beads, remove the blocking buffer, and add the cell lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the bait-prey interaction.
-
Washing: Pellet the beads on the magnetic rack and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in Elution Buffer and incubate at room temperature (for biotin elution) or at 95°C for 5-10 minutes (for SDS elution) to release the bait-prey complexes.
-
Analysis: Pellet the beads and collect the supernatant containing the eluted proteins. Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting prey proteins.
Visualizations
Experimental Workflow for Pull-Down Assay
Caption: Workflow of a pull-down assay using this compound.
Signaling Pathway Investigation using Pull-Down Assay
References
- 1. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization [en.bio-protocol.org]
- 2. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Pull-Down Assay Technology? - Creative Proteomics [creative-proteomics.com]
- 4. neb.com [neb.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Biotin-PEG8-amine Conjugation Efficiency
Welcome to the technical support center for Biotin-PEG8-amine conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your conjugation experiments for maximum efficiency and reproducibility.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the biotinylation process using this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Biotinylation | Presence of primary amines (e.g., Tris, glycine) in the reaction buffer. | Perform buffer exchange into an amine-free buffer such as PBS (pH 7.2-8.0) or bicarbonate buffer (pH 8.0-8.5).[1][2][3] |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of the biotin reagent to the protein. A 20-fold molar excess is a common starting point.[3] | |
| Hydrolyzed/inactive Biotin-PEG8-NHS ester. | Use fresh or properly stored (at -20°C with desiccant) biotin reagent.[4] Equilibrate the reagent to room temperature before opening to prevent moisture condensation. | |
| Incorrect reaction pH. | Ensure the reaction pH is between 7 and 9, with an optimal range of 8.3-8.5 for efficient conjugation to primary amines. | |
| Low protein concentration. | For optimal results, use a protein concentration of 1-10 mg/mL. If the concentration is too low, the reaction efficiency may decrease. | |
| Protein Precipitation during Reaction | High concentration of organic solvent (e.g., DMSO, DMF) from the biotin stock solution. | Keep the volume of the organic solvent to a minimum, ideally less than 10% of the total reaction volume. |
| Protein instability under reaction conditions. | Perform the reaction at a lower temperature, such as 4°C, for a longer incubation period. | |
| Excessive labeling. | Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling. | |
| Loss of Protein Activity Post-Conjugation | Biotinylation of critical lysine residues within the protein's active or binding site. | Reduce the molar excess of the biotin reagent to decrease the degree of labeling. Consider alternative labeling chemistries that target different functional groups if the issue persists. |
| High Background in Downstream Assays | Incomplete removal of unreacted biotin reagent. | Ensure thorough purification of the biotinylated protein using methods like dialysis or gel filtration (desalting columns). |
| Inconsistent Results Between Batches | Variation in the degree of labeling. | Standardize all reaction parameters including protein concentration, buffer composition, pH, temperature, and incubation time. |
| Incomplete removal of the unreacted biotin. | Increase the duration and number of changes for dialysis or use a desalting column for more consistent purification. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation?
The optimal pH for reacting NHS esters with primary amines is between 7 and 9. A slightly alkaline pH of 8.3-8.5 is often recommended for the most efficient labeling. At this pH, the primary amines are deprotonated and more nucleophilic, facilitating the reaction.
Q2: What buffers should I use for the conjugation reaction?
It is crucial to use amine-free buffers. Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 or bicarbonate buffer (0.1 M, pH 8.0-8.5) are commonly used. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency.
Q3: How should I prepare and store the this compound reagent?
This compound, especially in its NHS ester form, is sensitive to moisture and can hydrolyze. It should be stored at -20°C with a desiccant. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. Stock solutions in anhydrous DMSO or DMF can be prepared but should be used immediately, as the NHS ester is not stable in solution for extended periods.
Q4: What is the recommended molar ratio of this compound to my protein?
The optimal molar ratio can vary depending on the protein and the desired degree of labeling. A common starting point is a 20-fold molar excess of the biotin reagent to the protein. This can be adjusted to optimize the labeling efficiency and to avoid potential issues like protein precipitation or loss of activity due to excessive labeling.
Q5: How can I remove unreacted this compound after the conjugation reaction?
Unreacted biotin can be removed by dialysis against an appropriate buffer (e.g., PBS) or by using a gel filtration column (desalting column). This step is critical to prevent interference in downstream applications that utilize the high affinity of biotin for avidin or streptavidin.
Q6: How can I determine the degree of biotinylation?
The incorporation of biotin can be estimated using the HABA [2-(4'-hydroxyazobenzene)-2-carboxylic acid] assay. This method is based on the displacement of the HABA dye from avidin by the biotinylated protein, which results in a measurable change in absorbance at 500 nm.
Experimental Protocols
General Protocol for Protein Biotinylation with Biotin-PEG8-NHS Ester
This protocol provides a general guideline for the biotinylation of proteins containing primary amines.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer)
-
Biotin-PEG8-NHS ester
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.0, or 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (dialysis cassettes or desalting columns)
Procedure:
-
Buffer Exchange: If your protein is in a buffer containing primary amines, exchange it into an amine-free reaction buffer.
-
Prepare Biotin Reagent: Immediately before use, dissolve the Biotin-PEG8-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Reaction Setup: Add the calculated amount of the biotin reagent stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10%.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. Reaction times can be extended for lower temperatures.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove the unreacted biotin and byproducts by dialysis or gel filtration.
-
Storage: Store the biotinylated protein under conditions that are optimal for the non-biotinylated protein.
Protocol for Assessing NHS Ester Reagent Activity
This protocol helps to determine if your Biotin-PEG8-NHS ester is still active.
Materials:
-
Biotin-PEG8-NHS ester
-
Amine-free buffer (e.g., phosphate buffer)
-
0.5-1.0 N NaOH
-
Spectrophotometer
Procedure:
-
Dissolve 1-2 mg of the NHS ester reagent in 2 mL of amine-free buffer.
-
Immediately measure the absorbance of the solution at 260 nm, using the amine-free buffer as a blank.
-
Add 100 µL of 0.5-1.0 N NaOH to 1 mL of the NHS ester solution and vortex for 30 seconds.
-
Immediately (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.
-
Interpretation: If the absorbance of the base-hydrolyzed solution is significantly greater than the initial absorbance, the reagent is active. If there is no significant increase, the reagent has likely hydrolyzed and is inactive.
Visualizations
Caption: A typical experimental workflow for this compound conjugation.
Caption: A troubleshooting decision tree for low conjugation efficiency.
References
Troubleshooting low yield in biotinylation reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues during biotinylation experiments.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you diagnose and resolve common issues with your biotinylation reactions.
Question: Why is my biotinylation yield low or non-existent?
Answer: Inefficient labeling of your target molecule can stem from several factors related to the reagents, buffer conditions, or the protein sample itself. A systematic evaluation of each component is the best approach to identify the cause.
Possible Causes & Solutions:
-
Problematic Buffer Composition: The presence of certain molecules in your reaction buffer can quench the biotinylation reaction.[1]
-
Primary Amines: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target protein for the biotinylation reagent, significantly reducing the labeling efficiency.[1][2][3][4] Solution: Before starting the biotinylation, exchange the protein into an amine-free buffer like Phosphate-Buffered Saline (PBS) or 2-[morpholino]ethanesulfonic acid (MES) using dialysis or a desalting column.
-
Other Nucleophiles: Preservatives like sodium azide can interfere with the labeling reaction and should be removed.
-
-
Suboptimal Reaction pH: The efficiency of the labeling chemistry is highly dependent on the pH of the reaction buffer.
-
Amine-Reactive Labeling (NHS-esters): The target primary amines (e.g., on lysine residues) must be deprotonated to be reactive. The optimal pH range for this reaction is typically between 7 and 9. A pH below 7 can protonate the amines, making them unreactive.
-
Carboxyl-Reactive Labeling (using EDC): This reaction requires acidic conditions, typically a pH between 4.5 and 5.5.
-
-
Issues with the Protein Sample: The concentration and purity of your target protein are critical for a successful reaction.
-
Low Protein Concentration: For efficient labeling, protein concentration should typically be >1 mg/mL. If the concentration is too low, consider concentrating the sample using spin columns.
-
Presence of Contaminants: Contaminating proteins (e.g., BSA or gelatin used as carriers) or other amine-containing substances in the sample will compete for the biotin reagent. Purify the protein to >90% to avoid labeling non-specific impurities.
-
-
Issues with the Biotinylation Reagent: The stability and concentration of the biotin reagent are crucial.
-
Hydrolyzed Reagent: N-hydroxysuccinimide (NHS) esters are moisture-sensitive and can easily hydrolyze, rendering them inactive. Always use high-quality, anhydrous solvents like DMF or DMSO to prepare stock solutions and use them immediately. Store unused reagent desiccated and protected from light.
-
Insufficient Reagent Concentration: An insufficient molar excess of the biotin reagent may lead to incomplete labeling. Solution: Increase the molar coupling ratio of the biotin reagent to the protein. Start with a ratio of 10:1 to 40:1 for initial studies.
-
-
Steric Hindrance: The biotin molecule may be attached to the protein but inaccessible for binding to avidin or streptavidin in downstream applications.
-
Solution: Use a biotinylation reagent with a longer spacer arm (e.g., LC-Biotin or LC-LC-Biotin) to reduce steric hindrance.
-
Question: My protein precipitated after the biotinylation reaction. What caused this?
Answer: Protein precipitation is a common issue that typically arises from over-modification of the protein.
-
Cause: Attaching a large number of biotin molecules can drastically alter the isoelectric properties of the protein, leading to a decrease in solubility and subsequent precipitation. Critical lysine residues necessary for maintaining the protein's solubility may have been modified.
-
Solution: Reduce the molar coupling ratio of the biotin reagent to the protein to decrease the number of attached biotin molecules. If precipitation occurs after the reaction, you can sometimes resuspend the protein by adding a small amount of 1M Tris (pH 9.0) to adjust the pH above the protein's new isoelectric point.
Question: How can I confirm that my protein is biotinylated and determine the labeling efficiency?
Answer: Determining the extent of biotin modification is essential for optimizing your assay and ensuring reproducibility.
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method. HABA binds to avidin, producing a specific absorbance at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA dye, causing a decrease in absorbance that is proportional to the amount of biotin present.
-
Western Blot: A simple method to confirm biotinylation is to run the sample on an SDS-PAGE gel, transfer it to a membrane, and probe with a streptavidin-HRP conjugate, followed by a chemiluminescent substrate.
-
Mass Spectrometry: For a precise characterization, mass spectrometry can identify the exact number and location of biotin modifications on the protein.
Troubleshooting Decision Tree
This diagram provides a logical workflow to help you identify the source of low biotinylation yield.
Caption: Troubleshooting workflow for low biotinylation yield.
Frequently Asked Questions (FAQs)
1. What is the optimal molar coupling ratio of biotin reagent to protein? There is no single optimal ratio, as it depends on the protein and the number of available functional groups. For initial experiments, a molar coupling ratio (biotin reagent:protein) of 10:1 to 40:1 is a good starting point. For polyclonal antibodies, a final molar incorporation of 3-5 biotins per antibody is often optimal. You may need to perform a titration to find the ideal ratio that provides sufficient labeling without causing protein precipitation or loss of function.
2. What buffer should I use for my biotinylation reaction? The choice of buffer is critical and depends on the reaction chemistry.
-
For Amine-Reactive NHS-Esters: Use an amine-free buffer with a pH between 7.2 and 8.5, such as Phosphate-Buffered Saline (PBS). Avoid buffers containing Tris, glycine, or other primary amines.
-
For Carboxyl-Reactive Chemistry (with EDC): Use a buffer free of both amines and carboxyls, such as MES buffer, at a pH of 4.5-5.5.
| Parameter | Recommendation for Amine-Reactive Biotinylation | Rationale & Notes |
| pH | 7.0 - 9.0 | The target primary amine must be deprotonated to be reactive. |
| Protein Concentration | > 1 mg/mL | Higher concentrations drive the reaction forward more efficiently. |
| Molar Coupling Ratio | 10:1 to 40:1 (Biotin:Protein) | A starting point for optimization; may need adjustment based on the protein. |
| Incubation Time | 30 minutes to 2 hours | Longer times may increase labeling but also risk of protein degradation. |
| Temperature | Room Temperature or 4°C | Room temperature is common; 4°C (on ice) can be used to slow the reaction and hydrolysis. |
3. How do I remove interfering substances from my protein sample? If your protein solution contains interfering substances like Tris, glycine, or carrier proteins like BSA, they must be removed prior to biotinylation. The most common methods are:
-
Dialysis: Dialyze the sample extensively against the desired reaction buffer (e.g., PBS).
-
Desalting Columns / Spin Columns: These are ideal for rapid buffer exchange for smaller sample volumes.
4. How do I remove excess, unreacted biotin after the reaction? Removing excess non-reacted biotin is crucial to prevent it from competing with your biotinylated protein in downstream avidin-binding steps. Methods include:
-
Dialysis: Effective for large sample volumes.
-
Desalting Columns: A quick and efficient method for smaller volumes.
Experimental Protocols & Workflows
General Biotinylation Workflow
The diagram below outlines the key stages of a typical biotinylation experiment.
Caption: A standard workflow for protein biotinylation.
Protocol 1: Amine-Reactive Biotinylation of a Protein (e.g., IgG)
This protocol provides a general methodology for labeling a protein using an NHS-ester biotin reagent.
-
Sample Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.4). If not, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the protein concentration to 1-2 mg/mL.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the NHS-ester biotin reagent in an anhydrous solvent like DMSO or DMF to create a 10-20 mM stock solution.
-
-
Calculation of Reagent Volume:
-
Calculate the volume of biotin reagent needed to achieve the desired molar coupling ratio (e.g., 20:1).
-
Formula Example: For a 1 mL solution of 1 mg/mL IgG (MW ≈ 150 kDa) and a 20:1 molar ratio, you would need a specific volume of a 1 mM working solution.
-
-
Biotinylation Reaction:
-
Add the calculated volume of the biotin reagent stock solution to the protein solution.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Purification:
-
Remove excess, non-reacted biotin reagent by passing the solution through a desalting column equilibrated with your desired storage buffer (e.g., PBS). Collect the protein fractions.
-
NHS-Ester Biotinylation Chemistry
This diagram illustrates the chemical reaction between an NHS-ester biotin reagent and a primary amine on a protein.
Caption: Reaction of an NHS-ester with a primary amine.
| Buffer Component | Amine-Reactive (NHS-Ester) Compatibility | Rationale |
| PBS (Phosphate-Buffered Saline) | Yes | Amine-free and typically buffered in the optimal pH range (7.2-7.4). |
| MES (2-(N-morpholino)ethanesulfonic acid) | Yes | Amine-free; often used for other chemistries but compatible. |
| Tris (tris(hydroxymethyl)aminomethane) | No | Contains primary amines that compete with the target protein. |
| Glycine | No | Contains a primary amine that will quench the reaction. |
| Sodium Azide | No | Can interfere with the reaction; should be removed. |
References
Technical Support Center: Preventing Aggregation of Biotinylated Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the aggregation of biotinylated proteins during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of biotinylated protein aggregation?
A1: Aggregation of biotinylated proteins can stem from several factors:
-
High Biotin-to-Protein Ratio: Excessive biotinylation can alter the protein's surface charge and hydrophobicity, leading to aggregation.[1] Over-modification may also cause a loss of the protein's biological activity.
-
Suboptimal Buffer Conditions: The pH and ionic strength of the biotinylation and storage buffers are critical. Proteins are least soluble at their isoelectric point (pI), which can lead to aggregation if the buffer pH is too close to the pI.[2]
-
Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions that can result in aggregation.[2]
-
Presence of Reducing Agents: Some biotinylation reagents are not compatible with reducing agents like DTT, which can interfere with the labeling of sulfhydryl groups.[2]
-
Hydrophobic Nature of Biotin: The biotin molecule itself is hydrophobic and its attachment to a protein can expose hydrophobic patches, promoting self-association.[3]
-
Cross-linking with Avidin/Streptavidin: Avidin and streptavidin are tetrameric proteins, each capable of binding up to four biotin molecules. This can lead to cross-linking and aggregation of biotinylated proteins.
Q2: How can I detect if my biotinylated protein is aggregated?
A2: Several methods can be used to detect protein aggregation:
-
Visual Inspection: The simplest method is to look for visible precipitates or cloudiness in the solution.
-
Spectrophotometry: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.
-
Size-Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein in SEC. The appearance of peaks in the void volume is a strong indicator of large aggregates.
-
SDS-PAGE: In some cases, aggregates may appear as higher molecular weight bands or as material that does not enter the resolving gel.
Troubleshooting Guides
Issue 1: Protein precipitates immediately after the biotinylation reaction.
| Possible Cause | Troubleshooting Step |
| Biotin-to-protein ratio is too high. | Decrease the molar excess of the biotinylation reagent in the reaction. Start with a lower ratio (e.g., 3:1 or 5:1 biotin:protein) and titrate up as needed. |
| Buffer pH is close to the protein's pI. | Adjust the pH of the reaction buffer to be at least 1-1.5 units away from the protein's isoelectric point. |
| Protein concentration is too high. | Reduce the protein concentration during the biotinylation reaction. If a high final concentration is required, concentrate the protein after biotinylation and in the presence of stabilizing additives. |
| Incompatible buffer components. | Ensure the buffer is free of primary amines (e.g., Tris, glycine) if using NHS-ester-based biotinylation reagents, as they will compete with the reaction. |
Issue 2: Biotinylated protein is soluble initially but aggregates upon storage.
| Possible Cause | Troubleshooting Step |
| Suboptimal storage buffer. | Optimize the storage buffer by screening different pH values, salt concentrations, and additives. |
| Freeze-thaw cycles. | Aliquot the biotinylated protein into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles. |
| Instability of the biotinylated protein. | Add stabilizing excipients to the storage buffer. See the table below for common additives. |
Optimizing Experimental Conditions
Buffer Additives for Preventing Aggregation
The addition of certain excipients to the biotinylation or storage buffer can significantly improve the solubility and stability of biotinylated proteins.
| Additive | Recommended Concentration | Mechanism of Action |
| Glycerol | 10-50% (v/v) | Increases solvent viscosity and stabilizes the protein's native structure. |
| Sugars (Sucrose, Trehalose) | 250-500 mM | Preferentially excluded from the protein surface, which favors a more compact, soluble state. |
| L-Arginine | 50-500 mM | Suppresses aggregation by binding to exposed hydrophobic patches on the protein surface. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01-0.1% (v/v) | Can help to solubilize proteins and prevent hydrophobic interactions that lead to aggregation. |
| Salts (e.g., NaCl, KCl) | 150-500 mM | Modulate electrostatic interactions between protein molecules. The optimal salt concentration is protein-dependent. |
Optimizing the Biotin-to-Protein Ratio
Finding the optimal molar ratio of biotinylation reagent to protein is crucial to ensure sufficient labeling for detection or capture without causing aggregation.
| Biotin:Protein Molar Ratio | Expected Outcome | Considerations |
| 1:1 to 3:1 | Low degree of labeling. | Ideal for applications where maintaining protein function is critical and only a single biotin tag is required. |
| 5:1 to 10:1 | Moderate degree of labeling. | A good starting point for most applications, balancing labeling efficiency with the risk of aggregation. |
| >10:1 | High degree of labeling. | Increases the risk of protein aggregation and may interfere with protein function. |
Experimental Protocols
Protocol 1: Step-by-Step Guide to Optimizing the Biotin-to-Protein Ratio
-
Protein Preparation: Prepare your protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-2 mg/mL.
-
Set up Parallel Reactions: Prepare a series of reactions with varying molar ratios of biotinylation reagent to protein (e.g., 1:1, 3:1, 5:1, 10:1, 20:1).
-
Biotinylation Reaction: Add the appropriate amount of freshly prepared biotinylation reagent to each reaction tube. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quench Reaction: Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.
-
Remove Excess Biotin: Remove unreacted biotin using a desalting column or dialysis.
-
Assess Aggregation: Analyze each sample for aggregation using DLS or SEC.
-
Determine Degree of Labeling: Quantify the extent of biotinylation using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Select Optimal Ratio: Choose the highest biotin-to-protein ratio that does not result in significant aggregation.
Protocol 2: Screening for Optimal Buffer Additives
-
Prepare Additive Stocks: Prepare concentrated stock solutions of various additives (e.g., 1 M L-Arginine, 50% Glycerol, 1 M NaCl).
-
Biotinylate Protein: Perform a biotinylation reaction using a predetermined optimal biotin-to-protein ratio.
-
Aliquoting: After removing excess biotin, aliquot the biotinylated protein into separate tubes.
-
Add Additives: Add different additives from the stock solutions to the aliquots to achieve the desired final concentrations. Include a control with no additive.
-
Incubation/Stress: Incubate the samples under conditions that may induce aggregation (e.g., elevated temperature for a short period, or prolonged storage at 4°C).
-
Analysis: Analyze the samples for aggregation using a suitable method like DLS or spectrophotometry to measure turbidity.
-
Identify Best Condition: The condition with the least amount of aggregation is the optimal storage condition for your biotinylated protein.
Visualizations
Caption: Workflow for optimizing the biotin-to-protein ratio.
Caption: Mechanism of action for common anti-aggregation additives.
References
Technical Support Center: Biotin-PEG8-Amine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing excess Biotin-PEG8-amine after a biotinylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a biotinylation reagent used to attach biotin to molecules of interest, such as proteins, antibodies, or peptides.[1][2][3][4] It contains a biotin moiety, a polyethylene glycol (PEG) spacer arm (PEG8), and a reactive primary amine group.[4] The PEG spacer increases the solubility of the labeled molecule and minimizes steric hindrance when the biotin binds to avidin or streptavidin. The primary amine allows for its conjugation to carboxyl groups on the target molecule.
Q2: Why is it crucial to remove excess this compound?
Residual, unreacted this compound can interfere with downstream applications by competing with the biotinylated molecule of interest for binding sites on avidin or streptavidin matrices. This can lead to reduced efficiency in purification, inaccurate quantification, and higher background noise in assays.
Q3: What are the common methods to remove excess this compound?
The most common methods for removing small molecules like excess biotinylation reagents from larger biomolecules are based on size differences. These include:
-
Size Exclusion Chromatography (SEC) / Desalting: This method separates molecules based on their size as they pass through a porous resin. Larger biotinylated proteins elute first, while the smaller, free biotin is retained longer.
-
Dialysis: This technique involves placing the sample in a semi-permeable membrane that allows the smaller, excess biotin to diffuse out into a larger volume of buffer, while retaining the larger biotinylated molecule.
-
Tangential Flow Filtration (TFF): TFF is a rapid and efficient method for separating and purifying biomolecules. The sample is passed tangentially across a membrane, allowing smaller molecules like excess biotin to pass through while retaining the larger biotinylated product.
Troubleshooting Guide
Problem 1: Low recovery of my biotinylated protein after purification.
-
Possible Cause: The protein may be sticking to the purification column or dialysis membrane, especially at low concentrations.
-
Solution:
-
Add a carrier protein: Consider adding an inert protein like Bovine Serum Albumin (BSA) at a concentration of 1-10 mg/mL to your sample before purification. BSA can help block non-specific binding sites on the purification matrix or membrane, thus preventing your target protein from adhering.
-
Optimize the purification method: For desalting columns, ensure your sample volume is within the recommended range for the column size. Applying too little or too much volume can lead to poor recovery. For dialysis, ensure the molecular weight cut-off (MWCO) of the membrane is appropriate for your protein to prevent its loss.
-
-
Possible Cause: Over-biotinylation may lead to protein aggregation and precipitation.
-
Solution:
-
Reduce the biotin-to-protein molar ratio: A high ratio of biotinylation reagent to your protein can lead to excessive labeling, which may alter the protein's properties and cause it to become insoluble. Try reducing the molar excess of this compound in your reaction. A 1:1 or 3:1 molar ratio of biotin to protein is often a good starting point.
-
Problem 2: High background in my downstream avidin/streptavidin-based assay.
-
Possible Cause: Incomplete removal of free biotin.
-
Solution:
-
Repeat the purification step: A single pass through a desalting column may only remove about 80% of the free biotin. For applications requiring very low levels of free biotin, consider performing the purification step twice.
-
Increase dialysis time and buffer changes: For dialysis, ensure you are using a large volume of dialysis buffer and changing it several times over a 24-48 hour period to effectively remove all the free biotin.
-
Quench the reaction: Before purification, add a quenching reagent like glycine or Tris buffer to react with and inactivate any remaining unreacted this compound.
-
Experimental Protocols
Method 1: Size Exclusion Chromatography (Desalting Column)
This method is rapid and suitable for small sample volumes.
Materials:
-
Desalting spin column (e.g., Zeba™ Spin Desalting Columns) with an appropriate Molecular Weight Cut-Off (MWCO) for your protein (e.g., 7K or 40K).
-
Collection tubes.
-
Centrifuge.
Protocol:
-
Prepare the desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Equilibrate the column with your desired buffer by adding the buffer and centrifuging. Repeat this step 2-3 times.
-
Carefully apply your biotinylation reaction mixture to the center of the resin bed. Ensure the sample volume is within the recommended range for the column.
-
Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol.
-
The purified, biotinylated protein will be in the eluate in the collection tube. The excess this compound will be retained in the column resin.
Method 2: Dialysis
Dialysis is a simple and effective method for removing small molecules, though it is more time-consuming.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO for your protein.
-
Large beaker or container.
-
Stir plate and stir bar.
-
Dialysis buffer (at least 100 times the volume of your sample).
Protocol:
-
Prepare the dialysis membrane by hydrating it in the dialysis buffer as per the manufacturer's instructions.
-
Load your biotinylation reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.
-
Seal the tubing or cassette securely.
-
Place the sealed sample into the beaker with a large volume of cold (4°C) dialysis buffer.
-
Stir the buffer gently on a stir plate.
-
Allow dialysis to proceed for at least 4 hours to overnight. For complete removal, change the dialysis buffer 3-4 times over a 48-hour period.
-
After dialysis, carefully remove the sample from the tubing or cassette.
Method 3: Tangential Flow Filtration (TFF)
TFF is ideal for larger sample volumes and can be used for both concentration and buffer exchange.
Materials:
-
TFF system with a membrane cassette of an appropriate MWCO.
-
Diafiltration buffer.
Protocol:
-
Set up the TFF system according to the manufacturer's instructions, ensuring the system is clean and equilibrated with the diafiltration buffer.
-
Load your biotinylation reaction mixture into the sample reservoir.
-
Begin the filtration process, monitoring the transmembrane pressure and cross-flow rate.
-
The smaller, excess this compound will pass through the membrane into the permeate, while the larger, biotinylated protein is retained in the retentate.
-
To further remove the free biotin, perform diafiltration by adding fresh diafiltration buffer to the retentate at the same rate that permeate is being removed. Continue this process for several volume exchanges.
-
Once the desired level of purity is achieved, the concentrated and purified biotinylated protein can be collected from the retentate.
Data Presentation
Table 1: Comparison of Methods for Removing Excess this compound
| Feature | Size Exclusion Chromatography (Desalting) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Size-based separation through a porous resin | Diffusion across a semi-permeable membrane | Size-based separation across a membrane with tangential flow |
| Speed | Fast (< 15 minutes) | Slow (hours to days) | Fast to moderate |
| Sample Volume | Small to medium | Small to large | Medium to very large |
| Protein Recovery | High, but can be sensitive to sample volume | Generally high | High |
| Efficiency of Removal | Good (can be repeated for higher purity) | Very high with sufficient time and buffer changes | Very high |
| Ease of Use | Easy | Easy | Requires specialized equipment and expertise |
Mandatory Visualizations
Caption: Workflow for biotinylation and purification.
Caption: Troubleshooting decision tree.
References
Technical Support Center: Hydrolysis of NHS Esters in Biotinylation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of N-hydroxysuccinimide (NHS) ester biotinylation reagents. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during the labeling process.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low biotinylation efficiency?
Low efficiency is often due to the hydrolysis of the NHS ester, which competes with the desired reaction with primary amines.[1][2] The NHS ester reacts with water, rendering it inactive. Other potential causes include:
-
Suboptimal pH: The reaction is most efficient between pH 7.2 and 8.5.[3][4] At lower pH, primary amines are protonated and less reactive, while at higher pH, the rate of hydrolysis increases significantly.[3]
-
Presence of primary amines in the buffer: Buffers like Tris or glycine contain primary amines that compete with the target protein for the biotin reagent, reducing labeling efficiency.
-
Inactive reagent: NHS esters are moisture-sensitive. Improper storage or handling can lead to hydrolysis before the reagent is even used.
-
Insufficient molar excess of biotin: For dilute protein solutions, a higher molar excess of the biotin reagent may be needed to favor the biotinylation reaction over hydrolysis.
Q2: Why did my protein precipitate after adding the biotinylation reagent?
Protein precipitation can occur for a few reasons:
-
High concentration of organic solvent: Standard NHS esters are often dissolved in organic solvents like DMSO or DMF. Adding too large a volume of this stock solution (ideally <10% of the total reaction volume) can cause the protein to precipitate.
-
Over-biotinylation: Attaching too many biotin molecules can alter the protein's solubility characteristics, leading to precipitation.
-
Inherent protein instability: The protein itself may be unstable under the required reaction conditions (e.g., pH or temperature). Performing the reaction at a lower temperature (4°C) may help.
Q3: My downstream assays (e.g., ELISA, Western Blot) have high background. What could be the cause?
High background is typically caused by the incomplete removal of unreacted, free biotin from the biotinylated protein solution. It is crucial to perform thorough purification using methods like dialysis or gel filtration after the reaction is complete to remove all non-conjugated biotin.
Q4: How can I prevent the loss of protein activity after biotinylation?
Loss of biological activity can happen if lysine residues critical to the protein's function (e.g., in an active site or binding interface) are modified. To mitigate this, you can:
-
Reduce the molar excess of the biotin reagent: Using a lower ratio of biotin-to-protein can decrease the overall number of biotin molecules attached, reducing the probability of modifying a critical residue.
-
Choose a different reactive chemistry: If amine modification is problematic, consider other biotinylation reagents that target different functional groups, such as sulfhydryls (maleimide chemistry) or carboxyl groups (carbodiimide chemistry).
Q5: What is the difference between NHS and Sulfo-NHS esters?
The primary difference lies in their solubility and membrane permeability. The addition of a sulfonate group (SO3-) to the N-hydroxysuccinimide ring makes Sulfo-NHS esters water-soluble, whereas standard NHS esters are not and must be dissolved in an organic solvent first. This property also makes Sulfo-NHS esters impermeable to the cell membrane, making them ideal for specifically labeling cell surface proteins. Sulfo-NHS esters are generally slightly more stable in aqueous solutions than their non-sulfonated counterparts.
Q6: How should I properly store and handle NHS-biotin reagents?
NHS esters are highly sensitive to moisture.
-
Storage: Store reagents desiccated at -20°C.
-
Handling: Before opening, always allow the vial to equilibrate to room temperature. This prevents atmospheric moisture from condensing on the cold powder, which would cause hydrolysis.
-
Solutions: Do not prepare stock solutions for long-term storage, as the NHS-ester moiety readily hydrolyzes in solution. Dissolve the reagent in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use.
Troubleshooting Guide
This section addresses specific problems you might encounter during your biotinylation experiment.
Problem 1: Low or No Biotinylation Detected dot
References
Technical Support Center: Purification of Biotin-PEG8-Amine Labeled Proteins
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the purification of proteins labeled with Biotin-PEG8-amine.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling my protein with Biotin-PEG8-NHS ester?
A1: The optimal pH range for reacting Biotin-PEG8-NHS ester with primary amines (lysine residues and the N-terminus) on a protein is between 7 and 9.[1] It is crucial to maintain the pH within this range to ensure efficient conjugation.
Q2: Which buffers should I avoid during the labeling reaction?
A2: Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These molecules will compete with the primary amines on your protein for reaction with the NHS ester, leading to significantly lower labeling efficiency.[2]
Q3: How much Biotin-PEG8-NHS ester should I use for labeling my protein?
A3: A common starting point is to use a 20-fold molar excess of the biotin reagent to the protein.[3] However, the optimal molar ratio can vary depending on the protein's concentration and the number of available primary amines. It is recommended to perform a titration experiment to determine the ideal ratio for your specific protein.
Q4: How can I remove the excess, unreacted Biotin-PEG8-NHS ester after the labeling reaction?
A4: Unreacted biotinylation reagent can be removed using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[3]
Q5: Why am I unable to elute my biotinylated protein from the streptavidin resin?
A5: The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in nature, making elution difficult under non-denaturing conditions.[4] Specialized elution strategies are required to recover the bound protein.
Q6: How can I determine the degree of biotinylation of my protein?
A6: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the number of biotin molecules incorporated per protein molecule. This assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Buffer contains primary amines (e.g., Tris, glycine). | Perform buffer exchange into an amine-free buffer like PBS or HEPES before labeling. |
| Incorrect pH of the reaction buffer. | Adjust the pH of your protein solution to be between 7 and 9. | |
| Inactive Biotin-PEG8-NHS ester reagent. | The NHS ester is moisture-sensitive. Ensure the reagent is stored properly with a desiccant and brought to room temperature before opening to prevent condensation. Use freshly prepared solutions of the reagent. | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of Biotin-PEG8-NHS ester to your protein. Perform a titration to find the optimal ratio. | |
| Protein Precipitation During Labeling | High concentration of organic solvent (e.g., DMSO, DMF) used to dissolve the biotin reagent. | Keep the final concentration of the organic solvent in the reaction mixture below 10%. |
| Protein instability under the reaction conditions. | Optimize the reaction conditions by lowering the temperature (e.g., perform the reaction on ice) or reducing the incubation time. | |
| Low Recovery of Biotinylated Protein from Streptavidin Resin | Inefficient elution method. | The strong biotin-streptavidin interaction requires specific elution conditions. Try competitive elution with excess free biotin, often in combination with denaturants and heat. Alternatively, consider using a streptavidin variant with lower biotin affinity, such as Strep-Tactin®. |
| Non-specific binding of unlabeled proteins to the resin. | Increase the number and stringency of wash steps after binding your biotinylated protein to the streptavidin resin. Consider including detergents in your wash buffers. | |
| Contamination of Eluted Protein with Streptavidin | Harsh elution conditions causing streptavidin to leach from the resin. | If using harsh denaturants and high heat, some streptavidin subunits may co-elute with your protein. Optimize the elution conditions to be the mildest possible that still allows for efficient recovery of your protein. Using a Strep-Tactin® resin with competitive biotin elution can avoid this issue. |
Experimental Protocols
Protocol 1: Biotinylation of a Purified Protein
-
Protein Preparation:
-
Ensure your purified protein is in an amine-free buffer (e.g., Phosphate-Buffered Saline - PBS) at a pH between 7 and 9.
-
The protein concentration should ideally be between 1-10 mg/mL.
-
-
Reagent Preparation:
-
Equilibrate the vial of Biotin-PEG8-NHS ester to room temperature before opening.
-
Immediately before use, dissolve the Biotin-PEG8-NHS ester in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 20-fold molar excess of the 10 mM Biotin-PEG8-NHS ester solution to your protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Removal of Excess Biotin Reagent:
-
Purify the biotinylated protein from the unreacted biotin reagent using a desalting column (size-exclusion chromatography) or by dialysis against PBS.
-
Protocol 2: Purification of Biotinylated Protein using Streptavidin Affinity Chromatography
-
Resin Preparation:
-
Wash the streptavidin-conjugated resin with a binding/wash buffer (e.g., PBS with 0.1% Tween-20) to remove any storage solution.
-
-
Binding:
-
Incubate the biotinylated protein solution with the prepared streptavidin resin. The incubation time will depend on the amount of protein and resin; a common starting point is 1 hour at room temperature with gentle mixing.
-
-
Washing:
-
Wash the resin extensively with the binding/wash buffer to remove any non-specifically bound proteins. Typically, 5-10 column volumes of wash buffer are sufficient.
-
-
Elution (Choose one of the following methods):
-
Competitive Elution with Excess Biotin and Heat:
-
Elute the bound protein by incubating the resin with an elution buffer containing 25 mM biotin at 95°C for 5 minutes.
-
-
Harsh Denaturing Elution:
-
Elute with a buffer containing 8 M guanidine-HCl at pH 1.5. Note that this will denature your protein.
-
-
Mild Elution from Strep-Tactin® Resin:
-
If using a Strep-Tactin® resin, elution can be performed under physiological conditions by adding an excess of free biotin (e.g., 10 mM biotin in PBS).
-
-
Protocol 3: HABA Assay for Determination of Biotin Incorporation
-
Reagent Preparation:
-
Prepare a HABA/Avidin solution according to the manufacturer's instructions.
-
-
Measurement:
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀ HABA/Avidin).
-
Add a known volume of your purified biotinylated protein solution to the HABA/Avidin solution and mix.
-
Once the absorbance reading is stable, record the new absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin Sample).
-
-
Calculation:
-
The decrease in absorbance is proportional to the amount of biotin in your sample. Calculate the moles of biotin per mole of protein using the formulas provided by the HABA assay kit manufacturer.
-
Quantitative Data Summary
The following tables provide illustrative data for typical outcomes in biotinylation and purification experiments. The optimal conditions and results will vary depending on the specific protein and experimental setup.
Table 1: Effect of Molar Challenge Ratio on Degree of Labeling (DOL)
| Molar Excess of Biotin-PEG8-NHS Ester to Protein | Degree of Labeling (Biotins per Protein) |
| 5:1 | 1-2 |
| 10:1 | 2-4 |
| 20:1 | 4-6 |
| 50:1 | 6-10 |
Note: This is example data for a typical IgG antibody. The actual DOL should be determined experimentally.
Table 2: Comparison of Elution Methods from Streptavidin Resin
| Elution Method | Elution Buffer Composition | Typical Recovery | Protein State |
| Competitive Elution with Heat | 25 mM Biotin, 0.4% SDS, 95°C for 5 min | 40-60% | Denatured |
| Harsh Denaturation | 8 M Guanidine-HCl, pH 1.5 | >90% | Denatured |
| Competitive Elution from Strep-Tactin® | 10 mM Biotin in PBS | High | Native |
Note: Recovery percentages are estimates and can be highly protein-dependent.
Visualizations
Caption: Experimental workflow for biotinylation and purification.
Caption: Proximity labeling using a biotin ligase fusion protein.
References
- 1. Biotin-PEG8-NHS ester, 2143968-03-8 | BroadPharm [broadpharm.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Biotin-PEG8-Amine Protein Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of biotin to a protein is a critical step in a multitude of applications, from immunoassays to targeted drug delivery. Biotin-PEG8-amine is a popular reagent that offers a balance of reactivity, solubility, and reduced steric hindrance due to its polyethylene glycol (PEG) spacer. However, rigorous validation is paramount to ensure the success of downstream applications. This guide provides a comprehensive comparison of methods to validate this compound conjugation, alongside alternative biotinylation strategies, supported by experimental protocols and data.
Comparing Biotinylation Reagents: A Snapshot
While this compound is a versatile tool, a variety of other reagents exist, each with its own set of advantages and disadvantages. The choice of reagent often depends on the target protein, the desired degree of labeling, and the specific application.
| Feature | This compound | NHS-Ester-Biotin | Maleimide-Biotin | Enzymatic Biotinylation (BirA-AviTag) |
| Target Functional Group | Carboxyl groups (-COOH) | Primary amines (-NH2) | Sulfhydryl groups (-SH) | Specific lysine in AviTag sequence |
| Specificity | Moderately specific | Non-specific (targets lysines and N-terminus) | Highly specific to free thiols | Site-specific |
| Conjugation Efficiency | Dependent on activation of carboxyl groups | Generally high but can be variable | High for available sulfhydryls | Typically >95% |
| Potential for Protein Perturbation | Can potentially alter charge | Can alter charge and block functionally important lysines | Less likely to affect protein function if cysteines are not in active sites | Minimal, as it targets a specific, engineered tag |
| Steric Hindrance | PEG spacer reduces steric hindrance | Can be significant, especially with shorter spacers | Spacer arm length is a factor | Minimal due to specific labeling site |
| Reversibility | No | No | No (though some cleavable versions exist) | No |
Key Methods for Validating Biotin-Protein Conjugation
Once the biotinylation reaction is complete, it is crucial to confirm the successful conjugation and, in many cases, to quantify the degree of labeling. The following are widely used methods for this validation.
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
The HABA assay is a rapid and straightforward colorimetric method for quantifying the amount of biotin conjugated to a protein. The principle relies on the displacement of the HABA dye from the biotin-binding sites of avidin by the biotinylated protein, leading to a decrease in absorbance at 500 nm that is proportional to the amount of biotin.
SDS-PAGE Gel Shift Assay
This qualitative or semi-quantitative method provides a visual confirmation of biotinylation. When a biotinylated protein is incubated with streptavidin, a large tetrameric protein, the resulting complex will have a significantly higher molecular weight. This increase in mass leads to a noticeable "shift" in the protein's migration on an SDS-PAGE gel compared to the unconjugated protein.
Mass Spectrometry (MS)
Mass spectrometry is a powerful and highly sensitive technique for confirming biotinylation. It can not only verify the presence of the biotin modification but also identify the specific amino acid residues that have been conjugated. This level of detail is invaluable for understanding the precise location of the biotin tag and its potential impact on protein structure and function.
Fluorescent Streptavidin Binding Assay
This method offers a sensitive way to detect biotinylated proteins, often used in applications like flow cytometry or fluorescence microscopy. A fluorescently labeled streptavidin conjugate is used to bind to the biotinylated protein. The resulting fluorescence signal can then be quantified to determine the presence and relative amount of the conjugated protein.
Experimental Protocols
Here are detailed protocols for the key validation experiments.
HABA Assay Protocol
Materials:
-
HABA/Avidin pre-mixed solution
-
Biotinylated protein sample (with free biotin removed via dialysis or gel filtration)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate or cuvettes
-
Spectrophotometer capable of reading absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Solution: Reconstitute the HABA/Avidin mixture according to the manufacturer's instructions.
-
Blank Measurement: In a microplate well or cuvette, add the appropriate volume of HABA/Avidin solution and PBS (without the biotinylated sample) to serve as a blank. Measure the absorbance at 500 nm.
-
Sample Measurement: To a separate well or cuvette, add the same volume of HABA/Avidin solution and your biotinylated protein sample.
-
Incubation: Incubate the plate or cuvette at room temperature for 5-10 minutes to allow the biotin to displace the HABA from the avidin.
-
Read Absorbance: Measure the absorbance of the sample at 500 nm.
-
Calculation: The decrease in absorbance is proportional to the amount of biotin in your sample. The molar ratio of biotin to protein can be calculated using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex.
SDS-PAGE Gel Shift Assay Protocol
Materials:
-
Biotinylated protein sample
-
Unconjugated protein control
-
Streptavidin
-
SDS-PAGE loading buffer
-
Polyacrylamide gel and electrophoresis apparatus
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Sample Preparation: In separate microcentrifuge tubes, prepare the following samples:
-
Unconjugated protein + loading buffer
-
Biotinylated protein + loading buffer
-
Biotinylated protein + streptavidin (at a molar excess) + loading buffer
-
-
Incubation: Incubate the tube containing the biotinylated protein and streptavidin at room temperature for 15-30 minutes to allow for complex formation.
-
Electrophoresis: Load the samples onto the SDS-PAGE gel and run the electrophoresis according to standard procedures.
-
Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Analysis: Compare the migration of the protein bands. A band shift (a band with a higher molecular weight) in the lane containing the biotinylated protein incubated with streptavidin, as compared to the biotinylated protein alone, confirms successful conjugation.
Mass Spectrometry Protocol Outline
Materials:
-
Biotinylated protein sample
-
Trypsin or other protease
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)
Procedure:
-
In-gel or In-solution Digestion: The biotinylated protein is typically digested with a protease like trypsin to generate smaller peptides.
-
Enrichment (Optional but Recommended): Biotinylated peptides can be enriched using streptavidin-coated beads to increase the sensitivity of detection.
-
Mass Analysis: The peptide mixture is then analyzed by mass spectrometry. The mass spectrometer will measure the mass-to-charge ratio of the peptides.
-
Data Analysis: The resulting mass spectra are analyzed to identify peptides that have a mass shift corresponding to the addition of the this compound moiety. Tandem mass spectrometry (MS/MS) can be used to sequence the modified peptides and pinpoint the exact site of biotinylation.
Visualizing the Process
To better understand the experimental workflows and the resulting molecular structure, the following diagrams are provided.
Caption: Experimental workflow for biotin-protein conjugation and validation.
Caption: Structure of a this compound conjugated protein.
A Researcher's Guide to Measuring Biotin Incorporation: A Comparative Analysis of the HABA Assay and Its Alternatives
For researchers, scientists, and drug development professionals, the precise quantification of biotin incorporation is a critical step in ensuring the efficacy and consistency of biotinylated molecules. This guide provides an objective comparison of the traditional HABA assay with modern alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
The covalent attachment of biotin to proteins and other macromolecules is a cornerstone technique in biotechnology, enabling a wide array of applications from affinity purification to immunoassays. The success of these applications hinges on the accurate determination of the molar ratio of biotin to the protein, a value that confirms the efficiency of the biotinylation reaction. While the 2-(4'-hydroxyazobenzene)benzoic acid (HABA) assay has long been a standard method for this purpose, a variety of alternative techniques have emerged, offering significant advantages in sensitivity, accuracy, and ease of use.
This guide delves into the principles, protocols, and performance characteristics of the HABA assay, fluorescent-based assays, and mass spectrometry for the quantification of biotin incorporation.
The HABA Assay: A Time-Honored Colorimetric Method
The HABA assay is a rapid and straightforward colorimetric method for estimating biotin incorporation.[1][2][3] Its principle lies in the interaction between HABA, avidin (a protein with a high affinity for biotin), and the biotinylated sample. HABA binds to avidin, forming a colored complex that absorbs light at 500 nm.[1][2] When a biotin-containing sample is introduced, the biotin, having a much stronger affinity for avidin, displaces the HABA dye. This displacement leads to a proportional decrease in absorbance at 500 nm, which can be used to calculate the amount of biotin in the sample.
dot
While the HABA assay is simple and cost-effective, it suffers from some notable limitations. Its sensitivity is relatively low, and it is susceptible to steric hindrance, where biotin molecules that are closely spaced or "buried" within the protein structure may not be accessible to the bulky avidin protein, leading to an underestimation of the true biotin incorporation.
Modern Alternatives to the HABA Assay
To overcome the drawbacks of the HABA assay, several alternative methods have been developed, primarily focusing on increased sensitivity and accuracy.
Fluorescent-Based Assays
Fluorescent assays offer a significant leap in sensitivity over the colorimetric HABA method. Commercially available kits, such as the FluoReporter™ Biotin Quantitation Assay Kit, utilize fluorescence resonance energy transfer (FRET). In this system, a fluorescently labeled avidin is complexed with a quencher molecule bound to the biotin-binding sites. When a biotinylated sample is added, the biotin displaces the quencher, leading to an increase in fluorescence that is proportional to the amount of biotin. These assays can be up to 50-fold more sensitive than the HABA assay.
Another popular fluorescent method is the Quant*Tag™ Biotin Quantitation Kit, which involves a chemical reaction with biotin to produce a colored product that can be measured spectrophotometrically or fluorometrically. This method is not dependent on avidin binding and is therefore not affected by steric hindrance.
dot
Mass Spectrometry
For the most accurate and detailed analysis of biotin incorporation, mass spectrometry (MS) stands as the gold standard. MS directly measures the mass-to-charge ratio of molecules, allowing for the precise determination of the number of biotin molecules attached to a protein by comparing the mass of the biotinylated protein to its unmodified counterpart. This technique is not susceptible to steric hindrance and can provide information on the distribution of biotinylation on different sites of the protein. However, MS requires specialized instrumentation and expertise, and the analysis of very large proteins can be challenging.
dot
References
A Researcher's Guide to Mass Spectrometry Analysis of Biotinylated Peptides
The targeted labeling of proteins and peptides with biotin, followed by affinity purification and mass spectrometry (MS), is a cornerstone technique in proteomics. This approach is central to identifying protein-protein interactions (e.g., BioID), mapping organellar proteomes, and characterizing cell-surface proteins. The success of these experiments hinges on the efficient enrichment of biotinylated species and their subsequent sensitive detection by MS. This guide provides an objective comparison of common methodologies, supported by experimental data, to aid researchers in selecting the optimal workflow for their specific needs.
Enrichment of Biotinylated Peptides: A Comparative Overview
The extremely high affinity between biotin and streptavidin (or its analogues like NeutrAvidin) is the foundation for the enrichment of biotinylated molecules. However, this strong interaction also presents a challenge for the elution of captured peptides for MS analysis. The choice of enrichment strategy—at the protein or peptide level—and the subsequent elution method are critical determinants of the experiment's outcome.
Protein-Level vs. Peptide-Level Enrichment
One of the initial decisions in the workflow is whether to perform the streptavidin pulldown on intact biotinylated proteins or on peptides after proteolytic digestion of the entire cell lysate.
-
Protein-Level Enrichment: In this classic approach, intact biotinylated proteins are captured on streptavidin beads. This method is advantageous for reducing sample complexity early on. However, elution can be challenging, often requiring harsh denaturants that may not be compatible with downstream MS analysis, or on-bead digestion, which can lead to significant contamination with streptavidin-derived peptides.
-
Peptide-Level Enrichment: An alternative strategy involves digesting the entire proteome before enrichment. This approach, sometimes referred to as "Direct Detection of Biotin-containing Tags" (DiDBiT), can increase the recovery of biotinylated peptides by avoiding the potential for protein insolubility and improving binding kinetics.[1][2] Studies have shown that peptide-level enrichment can lead to a significant increase in the identification of biotinylated peptides compared to traditional protein-level enrichment followed by on-bead digestion.[1][2] For instance, the DiDBiT method has been reported to improve the detection of biotin-tagged peptides by more than 20-fold compared to conventional methods.[1]
Comparison of Elution and Digestion Strategies
Several methods exist to release biotinylated peptides from streptavidin beads for MS analysis. The choice of method impacts the purity of the sample and the ability to identify the site of biotinylation.
-
On-Bead Digestion: This is a widely used method where the captured proteins are proteolytically digested (e.g., with trypsin) directly on the beads. The non-biotinylated peptides are then released into the supernatant for analysis. A major drawback is the co-digestion of streptavidin from the beads, which can dominate the MS analysis and suppress the signal from the peptides of interest. To mitigate this, protease-resistant streptavidin beads are available, though they may exhibit higher non-specific binding.
-
Competitive Elution: Elution can be achieved by incubating the beads with a high concentration of free biotin. This method is gentler than denaturation but can be inefficient due to the very slow dissociation rate of the biotin-streptavidin complex. Combining excess biotin with heat and detergents like SDS has been shown to improve elution efficiency.
-
Denaturing Elution: Using harsh conditions, such as boiling in a buffer containing SDS or using highly acidic or basic solutions (e.g., 6M guanidine HCl, pH 1.5), can effectively disrupt the biotin-streptavidin interaction. However, these reagents are often incompatible with downstream LC-MS analysis and require thorough cleanup procedures. A common elution buffer for peptide-level enrichment uses a high concentration of acetonitrile with acids like formic acid and trifluoroacetic acid.
-
Cleavable Biotin Reagents: Using biotin tags that incorporate a chemically cleavable linker (e.g., a disulfide bond) allows for the release of biotinylated peptides under specific conditions (e.g., reduction for disulfide linkers), leaving the biotin moiety behind. This can simplify the subsequent MS analysis.
Quantitative Comparison of Enrichment Strategies
The following table summarizes the performance of different enrichment and elution strategies based on published data. The key metrics are the number of identified biotinylated peptides and the purity of the enriched sample.
| Enrichment Strategy | Elution/Digestion Method | Key Advantages | Key Disadvantages | Typical Number of Identified Biotinylated Peptides | Purity (% Biotinylated Peptides) |
| Protein-Level | On-Bead Digestion | Well-established, simple workflow | High streptavidin contamination, potential loss of biotinylated peptides | Moderate | Low to Moderate |
| Protein-Level | Competitive Elution (Biotin + Heat + SDS) | Elutes intact proteins/peptides, avoids streptavidin peptides | Inefficient elution, harsh conditions may require cleanup | Moderate to High | High |
| Peptide-Level (e.g., DiDBiT) | Denaturing Elution (ACN/TFA/FA) | High recovery of biotinylated peptides, low background | Requires digestion of the entire proteome | High (>20-fold increase over on-bead digestion) | Very High (>85%) |
| Protein-Level | Cleavable Biotin Reagent | Specific elution, no biotin on the final peptide | Requires specific biotin analogues, additional cleavage step | High | High |
Experimental Protocols
Protocol 1: Peptide-Level Enrichment (DiDBiT-style)
This protocol is adapted from methodologies that emphasize the enrichment of biotinylated peptides after whole-proteome digestion.
-
Cell Lysis and Protein Digestion: Lyse cells in a buffer containing 8 M urea to ensure complete denaturation and solubilization of proteins. Reduce disulfide bonds with TCEP and alkylate with iodoacetamide. Dilute the urea concentration to below 2 M and digest the proteins with trypsin overnight at 37°C.
-
Peptide Cleanup: Acidify the peptide solution with trifluoroacetic acid (TFA) and desalt using a C18 solid-phase extraction (SPE) cartridge. Lyophilize the cleaned peptides.
-
Enrichment of Biotinylated Peptides: Resuspend the peptides in a binding buffer (e.g., PBS). Add streptavidin or NeutrAvidin beads and incubate for 2-4 hours at 4°C with rotation.
-
Washing: Wash the beads extensively to remove non-specifically bound peptides. A series of washes with buffers containing detergents (e.g., 0.1% SDS) and high salt concentrations is recommended. Follow with washes in PBS and then water.
-
Elution: Elute the bound biotinylated peptides by incubating the beads with an elution buffer containing 80% acetonitrile, 0.2% TFA, and 0.1% formic acid. Repeat the elution and combine the supernatants.
-
Sample Preparation for MS: Dry the eluted peptides in a vacuum centrifuge and resuspend in a buffer suitable for LC-MS analysis (e.g., 0.1% formic acid in water).
Protocol 2: Protein-Level Enrichment with On-Bead Digestion
This protocol is a more traditional approach, adapted from various sources.
-
Cell Lysis: Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Enrichment: Incubate the cell lysate with streptavidin beads overnight at 4°C.
-
Washing: Wash the beads extensively as described in Protocol 1 to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate in 1 M urea). Add trypsin and incubate overnight at 37°C with shaking.
-
Peptide Collection and Cleanup: Centrifuge the beads and collect the supernatant containing the digested peptides. Perform a second wash of the beads with a high-organic solvent to recover any remaining peptides and combine with the first supernatant. Desalt the peptides using a C18 SPE cartridge.
-
Sample Preparation for MS: Dry the peptides and resuspend in a buffer suitable for LC-MS analysis.
Mandatory Visualizations
Caption: General workflow for the enrichment and analysis of biotinylated peptides.
Caption: Logical workflow of a proximity-dependent biotinylation (e.g., BioID) experiment.
LC-MS/MS and Data Analysis Considerations
For the analysis of biotinylated peptides, standard proteomics LC-MS/MS workflows are generally applicable. Reversed-phase chromatography is used to separate the peptides before they are introduced into the mass spectrometer. It's worth noting that biotinylation increases the hydrophobicity of a peptide, which will alter its elution time.
Data-dependent acquisition (DDA) is a common method for peptide identification. The fragmentation of biotinylated peptides in the gas phase can produce characteristic reporter ions that can be used to confirm the presence of the biotin modification.
Data analysis is typically performed using software such as Proteome Discoverer, MaxQuant, or similar platforms. The database search parameters must be configured to include biotinylation as a variable modification on the appropriate amino acid residues (e.g., lysine). For quantitative studies, label-free quantification (LFQ) or isobaric labeling techniques (e.g., TMT) can be integrated into the workflow.
Conclusion
The mass spectrometric analysis of biotinylated peptides is a powerful and versatile tool in proteomics. The choice of enrichment strategy is a critical step that significantly influences the outcome of the experiment. For the highest sensitivity and purity, peptide-level enrichment strategies such as DiDBiT have shown significant advantages over traditional on-bead digestion methods. However, the optimal workflow will always depend on the specific biological question, sample type, and available instrumentation. By carefully considering the comparisons and protocols outlined in this guide, researchers can better design their experiments to achieve robust and reliable results.
References
Unlocking Enhanced Performance in Bioconjugation: A Comparative Guide to Long PEG Spacers in Biotinylation
For researchers, scientists, and drug development professionals, the strategic choice of a biotinylation reagent can profoundly impact the success of a wide range of applications, from immunoassays to targeted drug delivery. This guide provides an in-depth comparison of biotinylation reagents featuring long polyethylene glycol (PEG) spacers against those with short or no spacers, supported by experimental insights and detailed protocols.
The covalent attachment of biotin to proteins, antibodies, and other molecules—a process known as biotinylation—is a cornerstone of modern biotechnology. The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) provides a versatile and robust method for detection, purification, and immobilization of biomolecules. However, the accessibility of the biotin moiety to its binding partner can be hindered by the size and complexity of the molecule it is attached to. The introduction of a PEG spacer arm between the biotin and the target molecule is a widely adopted strategy to overcome this steric hindrance and confer other significant advantages. This guide will specifically explore the superior performance characteristics of long PEG spacers in biotinylation.
Key Advantages of Long PEG Spacers in Biotinylation
The inclusion of a long, hydrophilic PEG spacer in a biotinylation reagent offers several distinct advantages over shorter or non-PEGylated linkers. These benefits collectively contribute to improved assay sensitivity, reduced non-specific binding, and enhanced stability of the biotinylated molecule.
-
Reduced Steric Hindrance: A long, flexible PEG chain physically distances the biotin molecule from the surface of the conjugated protein or antibody. This increased distance minimizes steric hindrance, allowing for more efficient binding of the larger streptavidin or avidin tetramer. This is particularly crucial when biotinylating bulky molecules or when the biotin is attached near the protein's active site.
-
Increased Solubility and Reduced Aggregation: PEG is a highly hydrophilic polymer. Incorporating a long PEG spacer significantly increases the water solubility of the resulting biotinylated molecule. This is especially beneficial for hydrophobic proteins or peptides that are prone to aggregation upon modification. Antibodies labeled with biotin-PEG reagents have been shown to exhibit less aggregation during storage compared to those labeled with reagents having only hydrocarbon spacers.[1][2]
-
Minimized Immunogenicity: PEGylation is a well-established method for reducing the immunogenicity of therapeutic proteins and other biomolecules. The flexible PEG chain can shield antigenic epitopes on the protein surface, potentially reducing the likelihood of an immune response. Longer PEG chains are generally more effective in this "stealthing" effect.
-
Enhanced Assay Sensitivity: By improving the accessibility of biotin for streptavidin binding, long PEG spacers can lead to significant signal amplification in various assay formats. For instance, studies have shown that in ELISA applications, the detection sensitivity can increase with the length of the PEG chain.[3]
Comparative Performance Data
While the qualitative benefits of long PEG spacers are well-documented, quantitative data from direct comparative studies further underscore their advantages. The following tables summarize key performance metrics from various applications.
Table 1: Impact of PEG Spacer Length on Assay Sensitivity in ELISA
| PEG Spacer Length | Relative ELISA Signal Intensity | Reference |
| No Spacer | Baseline | N/A |
| Short PEG (e.g., PEG4) | Moderate Increase | [4] |
| Long PEG (e.g., PEG12, PEG24) | Significant Increase | [3] |
Note: The data presented is a qualitative summary based on findings from multiple sources. Actual signal enhancement will vary depending on the specific antibody, antigen, and assay conditions.
Table 2: Influence of PEG Spacer Length on Binding Kinetics (Surface Plasmon Resonance)
| PEG Spacer Length | Effect on Protein Layer Formation | Implications for Binding Analysis | Reference |
| Short Spacer | Thinner, more compact protein layer | May limit the binding capacity of the surface. | |
| Long Spacer | Thicker, multi-layered protein formation | Can accommodate a higher density of bound protein, potentially increasing the dynamic range of the assay. |
This table is based on theoretical modeling and experimental observations of streptavidin binding to biotinylated surfaces.
Table 3: Effect of PEG Spacer Length on Cellular Targeting
| PEG Spacer Length (kDa) | Target Cell Type | Relative Targeting Efficiency | Reference |
| 0.65 | Dendritic Cell Line (DC2.4) | High | |
| 2 | Dendritic Cell Line (DC2.4) | Lower | |
| 5 | Primary Dendritic Cells (BMDCs, cDC1) | High |
This data highlights that the optimal PEG spacer length for cellular targeting can be cell-type dependent, with longer spacers sometimes being more effective for primary cells.
Experimental Workflows and Protocols
To facilitate the application of these principles in your research, detailed protocols for common experimental workflows are provided below, accompanied by diagrams generated using Graphviz to illustrate the key steps.
Biotinylation of Antibodies with NHS-Ester PEG Reagents
This protocol describes a general procedure for labeling antibodies with an N-hydroxysuccinimide (NHS) ester-activated biotin-PEG reagent. NHS esters react with primary amines (lysine residues and the N-terminus) on the antibody to form stable amide bonds.
Protocol:
-
Antibody Preparation: Dialyze the antibody against an amine-free buffer (e.g., PBS, pH 7.2-8.0) to remove any interfering substances like Tris or glycine. Adjust the antibody concentration to 1-2 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the Biotin-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Biotinylation Reaction: Add a 20-fold molar excess of the dissolved Biotin-PEG-NHS ester to the antibody solution. The final concentration of DMSO in the reaction should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting spin column or size-exclusion chromatography.
-
Quantification: Determine the degree of biotinylation and the final protein concentration using a HABA assay and a standard protein quantification method (e.g., BCA assay), respectively.
Sandwich ELISA with a Biotinylated Detection Antibody
This workflow outlines a typical sandwich ELISA protocol where a biotinylated detection antibody and a streptavidin-enzyme conjugate are used for signal amplification.
Protocol:
-
Plate Coating: Coat a 96-well plate with a capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding blocking buffer (e.g., PBS with 1% BSA) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample/Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody (with a long PEG spacer for optimal performance) diluted in blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Streptavidin-Enzyme Conjugate Incubation: Add a streptavidin-enzyme (e.g., HRP) conjugate diluted in blocking buffer. Incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP) and incubate until sufficient color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the absorbance at the appropriate wavelength.
Indirect Flow Cytometry with a Biotinylated Primary Antibody
This protocol describes the use of a biotinylated primary antibody followed by a fluorescently labeled streptavidin conjugate for the detection of cell surface antigens by flow cytometry.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension and adjust the cell concentration to 1 x 10⁷ cells/mL in staining buffer (e.g., PBS with 1% BSA).
-
Aliquot Cells: Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Primary Antibody Incubation: Add the biotinylated primary antibody (with a long PEG spacer) at its optimal dilution. Incubate for 30 minutes at 4°C, protected from light.
-
Washing: Wash the cells twice by adding 2 mL of staining buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.
-
Secondary Staining: Resuspend the cell pellet and add the fluorescently labeled streptavidin conjugate at its optimal dilution. Incubate for 20-30 minutes at 4°C, protected from light.
-
Washing: Repeat the wash step twice.
-
Resuspension: Resuspend the cells in an appropriate volume of staining buffer for analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer.
Surface Plasmon Resonance (SPR) with a Biotinylated Ligand
This workflow outlines the immobilization of a biotinylated ligand onto a streptavidin-coated sensor chip for kinetic analysis using SPR.
Protocol:
-
Chip Preparation: Use a commercially available streptavidin-coated sensor chip or prepare one by amine-coupling streptavidin to a carboxymethylated dextran surface.
-
Ligand Immobilization: Inject the biotinylated ligand (with a long PEG spacer) over the sensor surface at a low flow rate to allow for efficient capture by the immobilized streptavidin. Aim for a low to moderate immobilization level to avoid mass transport limitations.
-
Analyte Injection: Inject a series of concentrations of the analyte over the sensor surface to measure the association phase.
-
Dissociation: Flow running buffer over the surface to measure the dissociation phase.
-
Regeneration: If necessary, inject a regeneration solution to remove the bound analyte, preparing the surface for the next injection. The strong biotin-streptavidin interaction is generally resistant to regeneration conditions.
-
Data Analysis: Fit the sensorgram data to an appropriate binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Conclusion
References
A Head-to-Head Comparison: Site-Specific vs. Random Biotinylation Techniques
For researchers, scientists, and drug development professionals navigating the complexities of protein labeling, the choice between site-specific and random biotinylation is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of these two fundamental approaches, supported by experimental data, detailed protocols, and visual workflows to inform the selection of the most appropriate method for your research needs.
Biotinylation, the process of covalently attaching biotin to a protein, is a cornerstone technique in a vast array of applications, from immunoassays and protein purification to cell surface labeling and drug delivery. The remarkable affinity between biotin and streptavidin provides a powerful tool for detecting, isolating, and immobilizing proteins. However, the method of biotin attachment can dramatically influence the functionality and consistency of the resulting conjugate. This guide delves into the nuances of site-specific and random biotinylation, offering a clear comparison to aid in experimental design and execution.
At a Glance: Key Differences and Performance Metrics
The primary distinction between the two techniques lies in the control over the biotinylation site. Random biotinylation typically targets abundant functional groups like primary amines (e.g., lysine residues), leading to a heterogeneous mixture of products with varying degrees of labeling and potentially compromised protein function. In contrast, site-specific methods introduce biotin at a single, predetermined location, ensuring a homogenous product with preserved biological activity.
| Feature | Site-Specific Biotinylation | Random Biotinylation |
| Specificity | High: Biotin is attached to a specific, pre-determined amino acid or tag. | Low: Biotin attaches to multiple accessible residues (e.g., lysines). |
| Homogeneity | High: Produces a uniform population of biotinylated proteins. | Low: Results in a heterogeneous mixture with varying biotin-to-protein ratios. |
| Protein Function | High Preservation: Minimizes interference with active sites and binding domains. | Potential for Impairment: Can block or alter functionally important residues. |
| Orientation Control | High: Allows for uniform orientation when immobilized on a surface. | Low: Leads to random orientation upon immobilization. |
| Reproducibility | High: Consistent results between batches. | Moderate to Low: Variability in labeling can lead to inconsistent performance. |
| Complexity | Higher: Often requires genetic engineering (e.g., adding a tag) and enzymatic reactions. | Lower: Typically involves a straightforward chemical conjugation reaction. |
Quantitative Performance Comparison
Experimental data consistently demonstrates the advantages of site-specific biotinylation in applications where protein function and orientation are critical.
| Performance Metric | Site-Specific Biotinylation (Enzymatic) | Random Biotinylation (NHS-Ester) | Key Findings |
| Biotin-to-Antibody Ratio | 1.9 ± 0.3[1] | 5.0 ± 0.6[1] | Site-specific methods offer precise control over the degree of labeling, leading to a more defined product. |
| Antigen Binding Capacity | 3-fold improvement compared to random biotinylation[1] | Baseline | Uniform orientation of site-specifically biotinylated antibodies on a surface enhances their ability to bind antigens.[1] |
| Available Binding Sites | Significantly higher than random immobilization[2] | Considerably lower than site-directed strategies | Controlled orientation exposes more active sites for interaction. |
| Immunoassay Sensitivity | Can provide an order of magnitude improvement in sensitivity | Variable | Optimized, controlled biotinylation can significantly enhance immunoassay performance. |
Visualizing the Methodologies
To better understand the practical differences between these techniques, the following diagrams illustrate the core concepts and a common experimental workflow.
Conceptual Comparison of Biotinylation Strategies
References
The Precision of Nature vs. The Power of Chemistry: A Guide to Protein Biotinylation
For researchers, scientists, and drug development professionals, the selective labeling of proteins is a cornerstone of modern molecular biology. Biotinylation, the process of attaching biotin to a protein, is a powerful tool for protein detection, purification, and functional analysis. This guide provides a comprehensive comparison of the two primary methods for achieving this: enzymatic biotinylation using BirA ligase and chemical biotinylation, with a focus on N-hydroxysuccinimide (NHS) esters.
This guide will delve into the mechanisms, advantages, and limitations of each technique, supported by experimental data and detailed protocols, to empower you to make an informed decision for your specific research needs.
At a Glance: Enzymatic vs. Chemical Biotinylation
| Feature | Enzymatic Biotinylation (BirA Ligase) | Chemical Biotinylation (NHS Esters) |
| Specificity | Site-specific at a single lysine within the AviTag sequence[1][2][3][4] | Randomly targets primary amines (lysine residues, N-terminus)[2] |
| Product Homogeneity | Homogeneous, uniformly biotinylated protein population | Heterogeneous mixture of proteins with varying degrees and locations of biotinylation |
| Control over Labeling | Precise control over the location and number of biotin molecules | Limited control, dependent on solvent accessibility of reactive groups |
| Potential for Functional Disruption | Minimal, as biotinylation occurs at a predetermined, often non-critical site | Higher risk of disrupting protein function by modifying critical residues in active or binding sites |
| Reaction Conditions | Mild, physiological conditions (typically 30-37°C, pH 7.5-8.3) | Generally mild, but requires amine-free buffers and pH 7-9 for optimal reactivity |
| Requirement for Protein Engineering | Requires genetic fusion of the AviTag sequence to the target protein | No protein engineering required, can be used on native proteins |
| Efficiency | High, often achieving >95% biotinylation | Variable, dependent on protein structure and reaction conditions |
Enzymatic Biotinylation: The Surgical Strike with BirA Ligase
Enzymatic biotinylation harnesses the natural biological machinery of E. coli biotin ligase, BirA, to achieve highly specific and controlled labeling.
The Mechanism
The BirA ligase catalyzes a two-step reaction. First, it activates biotin using ATP to form biotinoyl-5'-adenylate (bio-5'-AMP). This activated biotin is then transferred to a specific lysine residue within a 15-amino-acid recognition sequence known as the AviTag (GLNDIFEAQKIEWHE). This process is remarkably specific; in the entire E. coli proteome, BirA biotinylates only a single lysine on its natural substrate, the Biotin Carboxyl Carrier Protein (BCCP).
Experimental Protocol: In Vitro Biotinylation with BirA Ligase
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
AviTag-fused protein
-
Purified BirA ligase (e.g., His6-BirA)
-
10X Reaction Buffer (e.g., 500 mM Bicine, pH 8.3)
-
10 mM ATP solution
-
10 mM Biotin solution
-
1 M MgCl2 solution
-
Purification resin (e.g., Ni-NTA for His-tagged BirA)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in the specified order. The example below is for a 100 µL reaction with a final protein concentration of 50 µM.
-
Water to a final volume of 100 µL
-
10 µL of 10X Reaction Buffer
-
5 µL of 1 M MgCl2
-
10 µL of 10 mM ATP
-
10 µL of 10 mM Biotin
-
X µL of AviTagged protein (to a final concentration of 50 µM)
-
1-2 µg of BirA ligase
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at 30°C with gentle mixing. For sensitive proteins, the reaction can be performed overnight at 4°C.
-
Purification: Remove the BirA ligase and excess biotin. If using a His-tagged BirA, incubate the reaction mixture with Ni-NTA resin. The biotinylated protein will be in the flow-through. Alternatively, size exclusion chromatography (SEC) can be used.
-
Verification: The efficiency of biotinylation can be assessed by a streptavidin-gel shift assay on SDS-PAGE or by mass spectrometry.
Chemical Biotinylation: The Broad-Spectrum Approach with NHS Esters
Chemical biotinylation offers a straightforward method for labeling proteins without the need for genetic engineering. The most common reagents are N-hydroxysuccinimide (NHS) esters of biotin, which react with primary amines.
The Mechanism
NHS-biotin reagents react with the primary amine groups (-NH2) found on the side chains of lysine residues and the N-terminus of polypeptides. This reaction forms a stable amide bond and releases NHS. The reaction is most efficient at a slightly alkaline pH (7-9), where the primary amines are deprotonated and more nucleophilic.
Experimental Protocol: Biotinylation with NHS Esters
This protocol is a general guideline and the molar excess of the biotin reagent may need to be optimized to achieve the desired degree of labeling and to minimize protein inactivation.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-biotin reagent (e.g., Sulfo-NHS-Biotin for aqueous solutions)
-
Anhydrous DMSO or DMF (for non-sulfonated NHS esters)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Method for removing excess biotin (e.g., dialysis, desalting column)
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the NHS-biotin reagent in DMSO or, for water-soluble versions, in the reaction buffer to a concentration of 10-20 mM.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the biotin reagent to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-biotin. Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted biotin reagent by dialysis against a suitable buffer or by using a desalting column.
-
Quantification: The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Head-to-Head Comparison: Performance and Considerations
| Parameter | Enzymatic Biotinylation (BirA Ligase) | Chemical Biotinylation (NHS Esters) | Supporting Data/Considerations |
| Specificity & Homogeneity | Site-specific, resulting in a homogeneous product. | Random, resulting in a heterogeneous product with a variable number of biotins per protein. | Mass spectrometry analysis of BirA-biotinylated proteins shows a single, defined mass shift corresponding to one biotin molecule. In contrast, NHS-ester labeled proteins show a distribution of masses. |
| Impact on Protein Function | Low risk of functional impairment due to targeted labeling. | Higher risk of inactivation if primary amines are present in active sites or binding interfaces. | A study on an antibody Fab fragment showed that random chemical biotinylation could potentially interfere with its antigen-binding site, whereas BirA-mediated biotinylation at the C-terminus had no effect. |
| Reproducibility | High, due to the enzymatic nature of the reaction. | Lower, as the degree of labeling can be sensitive to minor variations in pH, temperature, and protein conformation. | Batch-to-batch consistency is a significant advantage of enzymatic biotinylation in therapeutic and diagnostic development. |
| Ease of Use | Requires upfront cloning and protein expression with the AviTag. | Can be applied directly to purified proteins without prior modification. | The initial investment in creating an AviTagged protein construct for enzymatic biotinylation can lead to more reliable and reproducible results in the long run. |
Conclusion and Recommendations
The choice between enzymatic and chemical biotinylation hinges on the specific requirements of the application.
Choose Enzymatic Biotinylation with BirA Ligase when:
-
Site-specific and uniform labeling is critical: This is crucial for applications requiring precise orientation, such as surface plasmon resonance (SPR) or the generation of protein multimers.
-
Preservation of protein function is paramount: For functional assays, enzymatic biotinylation minimizes the risk of inactivating the protein.
-
High reproducibility is required: In drug development and diagnostics, the consistency of enzymatic biotinylation is a significant advantage.
Choose Chemical Biotinylation with NHS Esters when:
-
A quick and straightforward labeling method is needed for a native protein: When genetic modification is not feasible or necessary.
-
A high degree of labeling is desired for signal amplification: Multiple biotins can be attached to a single protein, which can be advantageous in certain detection assays.
-
The location of the biotin tag is not critical for the protein's function.
For researchers and professionals in drug development, the precision and reproducibility of enzymatic biotinylation using BirA ligase often outweigh the initial effort of protein engineering. The resulting homogeneous product with preserved functionality provides more reliable and interpretable data, which is essential for the development of robust assays and therapeutics.
References
A Comparative Guide to Biotin-PEG8-Amine Conjugates in Cross-Reactivity Studies
For researchers, scientists, and drug development professionals, the precise and efficient biotinylation of biomolecules is paramount for a wide range of applications, from immunoassays to targeted drug delivery. The choice of biotinylation reagent can significantly impact experimental outcomes, particularly concerning signal specificity and non-specific binding. This guide provides an objective comparison of Biotin-PEG8-amine conjugates with alternative biotinylation reagents, supported by experimental data and detailed protocols to inform reagent selection and experimental design.
Understanding the Role of the PEG Spacer in Biotinylation
The conjugation of biotin to a molecule of interest, such as an antibody or a protein, allows for its detection and purification through the high-affinity interaction between biotin and streptavidin (or avidin). However, the biotin-binding sites on streptavidin are located deep within the protein structure. This can lead to steric hindrance when the biotin is directly conjugated to a large biomolecule, potentially reducing the binding efficiency. Furthermore, traditional biotinylation reagents can sometimes increase the hydrophobicity of the conjugated molecule, leading to aggregation and non-specific binding to surfaces and other proteins, which results in high background signals in various assays.
This compound incorporates a polyethylene glycol (PEG) spacer consisting of eight PEG units between the biotin molecule and the terminal amine group used for conjugation. This PEG linker offers several advantages:
-
Reduced Steric Hindrance: The flexible and hydrophilic PEG spacer extends the biotin moiety away from the surface of the conjugated biomolecule, facilitating its access to the binding pocket of streptavidin.
-
Increased Hydrophilicity: The PEG chain increases the overall water solubility of the biotinylated molecule, which can prevent aggregation and reduce non-specific hydrophobic interactions.[1][2]
-
Minimized Non-Specific Binding: By creating a hydrophilic shield around the conjugated molecule, the PEG spacer helps to reduce unwanted binding to other surfaces and proteins, thereby improving the signal-to-noise ratio in sensitive assays.[1]
Performance Comparison of Biotinylation Reagents
The selection of a biotinylation reagent should be guided by the specific application and the characteristics of the molecule to be labeled. Here, we compare this compound with other commonly used alternatives.
| Feature | This compound | NHS-Biotin | Biotin-PEGn-Amine (n≠8) |
| Structure | Biotin linked to a primary amine via an 8-unit PEG spacer. | Biotin linked to an N-hydroxysuccinimide (NHS) ester. | Biotin linked to a primary amine via a PEG spacer of varying length (e.g., n=2, 4, 12, 24). |
| Reactivity | Primary amine reacts with activated carboxyl groups (e.g., using EDC/NHS chemistry) to form a stable amide bond. | NHS ester reacts with primary amines (lysine residues, N-terminus) to form a stable amide bond. | Primary amine reacts with activated carboxyl groups. |
| Solubility | High aqueous solubility due to the hydrophilic PEG8 spacer. | Lower aqueous solubility, may require organic co-solvents. | Solubility varies with the length of the PEG chain; longer chains generally impart higher solubility. |
| Steric Hindrance | Minimized due to the long and flexible PEG8 spacer. | High potential for steric hindrance, especially with bulky biomolecules. | Steric hindrance is dependent on the PEG chain length; shorter chains offer less reduction in hindrance. |
| Non-Specific Binding | Low, due to the hydrophilic nature of the PEG8 spacer. | Can be high, leading to increased background in assays. | Non-specific binding is generally reduced with longer PEG chains. |
| Applications | Ideal for applications requiring high sensitivity and low background, such as ELISA, Flow Cytometry, and Western Blotting. | Suitable for general biotinylation where high sensitivity is not critical. | The optimal PEG length depends on the specific application and the geometry of the interacting molecules. |
Experimental Protocols
General Protocol for Antibody Biotinylation with this compound
This protocol describes the conjugation of this compound to an antibody via the activation of its carboxyl groups.
Materials:
-
Antibody of interest in a suitable buffer (e.g., MES buffer, pH 4.7-6.0)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Activation of Antibody Carboxyl Groups:
-
Add a 100-fold molar excess of EDC and NHS to the antibody solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Biotinylation Reaction:
-
Add a 20- to 50-fold molar excess of this compound to the activated antibody solution.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against PBS.
-
-
Quantification of Biotin Incorporation (HABA Assay):
-
Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which spectrophotometrically quantifies the displacement of HABA from avidin by biotin.
-
Experimental Workflow: Comparative ELISA for Non-Specific Binding
This workflow can be used to compare the signal-to-noise ratio of antibodies biotinylated with different reagents.
Mandatory Visualizations
Signaling Pathway: Biotin-Streptavidin Interaction
The fundamental interaction exploited in these applications is the high-affinity, non-covalent bond between biotin and streptavidin. The PEG linker facilitates this interaction by overcoming steric hindrance.
Experimental Workflow: Flow Cytometry for Non-Specific Binding Analysis
This workflow outlines a typical experiment to assess the level of non-specific binding of a biotinylated antibody to a cell population that does not express the target antigen (negative control).
Conclusion
The use of this compound for conjugating biomolecules offers significant advantages over traditional biotinylation reagents, particularly in applications where high sensitivity and low background are crucial. The hydrophilic and flexible PEG8 spacer effectively reduces steric hindrance and minimizes non-specific binding, leading to improved performance in assays such as ELISA, Western blotting, and flow cytometry. While the optimal choice of biotinylation reagent will always depend on the specific experimental context, the enhanced properties of this compound make it a superior choice for demanding applications in research and drug development.
References
Safety Operating Guide
Proper Disposal of Biotin-PEG8-amine: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Biotin-PEG8-amine, a biotinylated polyethylene glycol (PEG) derivative commonly used in bioconjugation and drug development. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety Considerations
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for the specific product you are using. While a dedicated SDS for this compound is not universally available, information for structurally similar compounds, such as Biotin-PEG3-Amine, indicates that this substance should be treated as hazardous.[1] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To prevent eye contact which can cause serious irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact which can cause irritation.[1] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. | To avoid inhalation of dust particles which may cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound and its associated waste.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All solid this compound waste, including unused product and contaminated materials (e.g., weigh boats, pipette tips, gloves), must be collected in a clearly labeled, dedicated waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant).
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. As an amine-containing compound, it should be segregated from incompatible substances like acids and strong oxidizing agents.
Step 2: Container Management
-
Material Compatibility: Use a container made of a material compatible with amines. High-density polyethylene (HDPE) is generally a suitable choice.
-
Secure Closure: The container must have a tightly sealing lid to prevent spills and the release of dust or vapors.
-
Fill Level: Do not fill the waste container beyond 75-80% of its capacity to allow for expansion and prevent overfilling.
Step 3: Storage of Waste
-
Designated Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area within the laboratory, away from general laboratory traffic.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 4: Final Disposal
-
Licensed Waste Contractor: The final disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal contractor. Do not attempt to dispose of this chemical in the regular trash or down the drain.
-
Institutional Procedures: Follow your institution's specific procedures for arranging the pickup and disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, regional, national, and international regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocols Cited
While no specific experimental protocols for the degradation of this compound are available, general principles for the handling of amine and polyethylene glycol compounds have been considered in the development of this disposal guide. The primary "experimental" procedure in a laboratory setting for chemical disposal is the careful adherence to the established safety and waste management protocols of the institution, which are based on regulatory requirements and the known hazards of the chemical class. In-laboratory treatment of amine waste, such as degradation with potassium permanganate, is a complex procedure that should only be attempted by highly trained personnel with specific protocols and safety measures in place, and is generally not recommended for routine disposal. The most reliable and safest method remains disposal through a professional waste management service.
References
Essential Safety and Operational Guide for Handling Biotin-PEG8-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Biotin-PEG8-amine. Adherence to these procedures is essential for ensuring personal safety and maintaining a compliant laboratory environment. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar compounds, such as other amine-containing and PEGylated molecules, and general laboratory safety best practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, as an amine-containing compound, should be handled with caution. Amines can be corrosive, irritant to the skin and eyes, and may cause respiratory irritation.[1][2] Therefore, a comprehensive PPE strategy is crucial.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Situation | Required PPE | Specifications |
| Handling Solid Compound (Weighing, etc.) | Eye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection | Chemical splash goggles meeting ANSI Z87.1 standards.Nitrile gloves (double-gloving recommended).Standard laboratory coat.Work should be conducted in a certified chemical fume hood to prevent inhalation of fine particles. |
| Preparing Solutions (in DMSO or DMF) | Eye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection | Chemical splash goggles and a face shield.Nitrile gloves with appropriate thickness and breakthrough time for the solvent used (see Table 2).Chemical-resistant apron over a laboratory coat.All dissolution work must be performed in a certified chemical fume hood. |
| Performing Reactions and Handling Solutions | Eye and Face ProtectionHand ProtectionBody Protection | Chemical splash goggles.Nitrile gloves.Standard laboratory coat. |
Table 2: Chemical Resistance of Nitrile Gloves to Common Solvents
| Solvent | Chemical Resistance Rating | Breakthrough Time |
| Dimethyl Sulfoxide (DMSO) | Excellent | > 480 minutes |
| Dimethylformamide (DMF) | Excellent | > 480 minutes |
Note: Glove breakthrough times can vary by manufacturer and glove thickness. It is recommended to consult the manufacturer's specific chemical resistance guide.[3][4][5]
Operational Plan: A Step-by-Step Guide to Handling this compound
A meticulous operational workflow is critical to minimize exposure and ensure the integrity of the experiment.
Experimental Protocol: Preparation of a this compound Stock Solution and a Typical Biotinylation Reaction
-
Preparation and Precaution:
-
Ensure a certified chemical fume hood is operational.
-
Assemble all necessary materials: this compound, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), reaction buffer (e.g., PBS, pH 7.2-8.0), and the molecule to be biotinylated.
-
Bring the vial of this compound to room temperature before opening to prevent moisture condensation.
-
-
Donning PPE:
-
Put on all required PPE as outlined in Table 1 for preparing solutions.
-
-
Preparation of Stock Solution:
-
In the chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO or DMF to a desired concentration (e.g., 10 mg/mL). This solution should be prepared fresh as the amine group can be susceptible to degradation.
-
-
Biotinylation Reaction:
-
To your protein or other amine-containing molecule in a suitable reaction buffer, add the calculated volume of the this compound stock solution to achieve the desired molar excess.
-
Incubate the reaction for the desired time and temperature (e.g., 2 hours at room temperature or overnight at 4°C).
-
-
Post-Experiment Procedures:
-
Quench the reaction if necessary and proceed with purification of the biotinylated product.
-
Decontaminate all surfaces and equipment that may have come into contact with this compound. A mild detergent solution is generally effective for cleaning laboratory surfaces.
-
Caption: Workflow for Handling this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular solid waste.
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Place unused or expired this compound powder in its original container or a clearly labeled, sealed container for solid chemical waste.
-
Contaminated materials such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled "Solid waste contaminated with this compound".
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle).
-
Clearly label the container with "Liquid waste containing this compound" and list all solvent components.
-
-
Storage of Waste:
-
Store waste containers in a designated, secondary containment bin to prevent spills.
-
Keep the waste storage area in a well-ventilated location, away from incompatible chemicals.
-
Ensure all waste containers are securely sealed.
-
-
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Caption: Disposal Plan for this compound Waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
